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FINO2

Cat. No.: B607457
M. Wt: 256.38 g/mol
InChI Key: RWJLCLCUNHUSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FINO2 (CAS 869298-31-7) is a potent, endoperoxide-containing 1,2-dioxolane that selectively initiates ferroptosis, an iron-dependent, non-apoptotic form of regulated cell death. Its mechanism of action is distinct from other known ferroptosis inducers; this compound does not inhibit system xc- or deplete glutathione like erastin, nor does it directly inhibit GPX4 like RSL3 . Instead, this compound employs a dual mechanism: it directly oxidizes ferrous iron and indirectly leads to the inactivation of the glutathione peroxidase 4 (GPX4) enzyme, ultimately resulting in widespread, toxic lipid peroxidation . Research suggests the endoplasmic reticulum (ER) membrane is a key site for its pro-ferroptotic activity . This compound has demonstrated selective lethality in engineered cancer cells, such as BJ-ELR fibroblasts, compared to their isogenic non-cancerous counterparts (BJ-hTERT), and shows a steep dose-response curve across a panel of cancer cell lines . This makes it a valuable chemical tool for probing ferroptosis mechanisms and investigating novel cancer therapeutic pathways. For research use only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B607457 FINO2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(8-tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O3/c1-13(2,3)12-5-7-15(8-6-12)11-14(4,9-10-16)17-18-15/h12,16H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJLCLCUNHUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC(CC2)C(C)(C)C)OO1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mechanism of Action of FINO2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

FINO2 (Ferroptosis-Inducing agent with an endoperoxide moiety 2) is a small molecule compound that has garnered significant interest in the field of cell death research. It is characterized by its unique 1,2-dioxolane structure containing an endoperoxide bridge. This compound is a potent inducer of a specialized form of regulated cell death known as ferroptosis, but it also possesses the capability to trigger apoptosis, making it a valuable tool for studying and potentially targeting cell death pathways in various diseases, particularly cancer. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams.

Dual Mechanism of Action: Ferroptosis and Apoptosis

This compound exhibits a bimodal mechanism of action, capable of inducing both ferroptosis and apoptosis. The predominant pathway is often cell-type dependent and influenced by the cellular redox state and iron metabolism.

  • Ferroptosis: This iron-dependent form of cell death is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and subsequent lipid peroxidation. This compound's endoperoxide moiety is crucial for this activity, as it can interact with intracellular iron to initiate the oxidative cascade.

  • Apoptosis: In certain cellular contexts, this compound can also activate the classic caspase-dependent apoptotic pathway, leading to programmed cell death.

Ferroptosis Induction by this compound

The induction of ferroptosis by this compound is a multi-faceted process involving both canonical and non-canonical pathways. It is fundamentally reliant on the presence of intracellular iron and leads to overwhelming lipid peroxidation.

Role of Iron and Reactive Oxygen Species (ROS) Generation

This compound's interaction with intracellular iron is a critical initiating event. The endoperoxide bridge of this compound can react with ferrous iron (Fe2+) in a Fenton-like reaction, generating highly reactive alkoxyl radicals. These radicals can then abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating a chain reaction of lipid peroxidation.

Depletion of Glutathione (GSH) and Inhibition of GPX4

This compound can induce ferroptosis through both direct and indirect effects on Glutathione Peroxidase 4 (GPX4), the key enzyme that detoxifies lipid peroxides.

  • Indirect Inhibition: this compound has been shown to cause a depletion of the cellular antioxidant glutathione (GSH). GSH is an essential cofactor for GPX4 activity. By reducing the available pool of GSH, this compound effectively cripples the cell's primary defense against lipid peroxidation, leading to the accumulation of lipid ROS and subsequent ferroptotic cell death.

  • Direct Inhibition and Degradation: Some evidence suggests that this compound may also directly interact with and inhibit GPX4. Furthermore, this compound treatment can lead to the degradation of the GPX4 protein, further compromising the cell's ability to handle lipid peroxidation.

GPX4-Independent Ferroptosis

Interestingly, this compound can also induce ferroptosis in a manner that is independent of direct GPX4 inhibition. This highlights the complexity of its mechanism. Even in cells with normal GPX4 levels, the overwhelming production of lipid ROS initiated by the iron-FINO2 interaction can surpass the detoxification capacity of GPX4, leading to ferroptosis.

FINO2_Ferroptosis_Pathway cluster_0 This compound Action This compound This compound Fe2 Fe²⁺ This compound->Fe2 Reacts with GSH GSH This compound->GSH Depletes GPX4 GPX4 This compound->GPX4 Directly inhibits & causes degradation LPO Lipid Peroxidation Fe2->LPO Fenton-like reaction GSH->GPX4 Cofactor for PUFA Polyunsaturated Fatty Acids (in membranes) GPX4->PUFA Inhibits peroxidation of L_rad Lipid Radical (L•) PUFA->L_rad Hydrogen abstraction LOO_rad Lipid Peroxyl Radical (LOO•) L_rad->LOO_rad Oxygenation LOO_rad->LPO Chain reaction Ferroptosis Ferroptosis LPO->Ferroptosis

This compound-Induced Ferroptosis Pathway

Apoptosis Induction by this compound

In addition to ferroptosis, this compound can activate the intrinsic apoptotic pathway. This is characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

Caspase Activation

Studies have shown that treatment with this compound can lead to the cleavage and activation of caspase-3, a key effector caspase. The activation of caspase-3 initiates a cascade of events, including the cleavage of cellular proteins, DNA fragmentation, and ultimately, the dismantling of the cell in an orderly fashion. The upstream signals leading to caspase activation by this compound are still under investigation but may involve cellular stress signals originating from the oxidative damage caused by the compound.

FINO2_Apoptosis_Pathway cluster_1 This compound-Induced Apoptosis This compound This compound CellularStress Cellular Stress (e.g., Oxidative Damage) This compound->CellularStress ProCasp3 Pro-caspase-3 CellularStress->ProCasp3 Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates Casp3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow cluster_workflow General Experimental Workflow for this compound Analysis cluster_assays Downstream Assays cluster_analysis Data Analysis Start Cell Culture Treatment This compound Treatment (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability LipidROS Lipid Peroxidation Assay (e.g., C11-BODIPY) Treatment->LipidROS WesternBlot Western Blot (GPX4, Cleaved Caspase-3) Treatment->WesternBlot IC50_Calc IC50 Calculation Viability->IC50_Calc Flow_Analysis Flow Cytometry Analysis LipidROS->Flow_Analysis WB_Quant Western Blot Quantification WesternBlot->WB_Quant Conclusion Mechanism Elucidation IC50_Calc->Conclusion Flow_Analysis->Conclusion WB_Quant->Conclusion

FINO2: A Technical Guide to a Novel Ferroptosis-Inducing Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other diseases. FINO2, an endoperoxide-containing 1,2-dioxolane, has been identified as a novel and potent inducer of ferroptosis.[1] Unlike classical ferroptosis inducers, this compound exhibits a unique dual mechanism of action, making it a valuable tool for studying this intricate cell death pathway and a potential lead compound for therapeutic development.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key pathways and workflows involved.

Mechanism of Action

This compound initiates ferroptosis through a multi-pronged approach that distinguishes it from other known ferroptosis inducers like erastin and RSL3.[2][3] Its primary mechanisms are:

  • Indirect Inhibition of Glutathione Peroxidase 4 (GPX4): this compound leads to the inactivation of GPX4, a key enzyme responsible for detoxifying lipid peroxides.[1][2] However, this inhibition is indirect and does not involve direct binding to the enzyme's active site.[2] The precise mechanism of this indirect inhibition is still under investigation but is thought to involve the depletion of a necessary cofactor or the alteration of the cellular redox environment.[2][3]

  • Direct Oxidation of Iron: this compound directly oxidizes ferrous iron (Fe2+) to its ferric state (Fe3+).[2] This process is believed to contribute to the generation of reactive oxygen species (ROS) and the propagation of lipid peroxidation, a hallmark of ferroptosis.[2][4]

This dual mechanism allows this compound to bypass some of the canonical pathways targeted by other ferroptosis inducers, such as the inhibition of the cystine/glutamate antiporter system xc- by erastin or the direct inhibition of GPX4 by RSL3.[1][2][3]

Data Presentation

Table 1: NCI-60 Panel 50% Growth Inhibition (GI50) Data for this compound

The following table summarizes the growth inhibitory effects of this compound across a panel of 60 human cancer cell lines, as reported by Abrams et al. (2016).[5]

ParameterValueCell Line Example (Lowest GI50)Cell Line Example (Highest GI50)
Average GI50 5.8 µMIGROV-1 (Ovarian)NCI-H322M (Lung)
GI50 Range 435 nM - 42 µM435 nM42 µM

Data extracted from Abrams, R.P., et al. ACS Chem. Biol. 2016, 11, 5, 1305–1312.[5]

Table 2: Summary of this compound's Effects on Key Ferroptosis Markers
MarkerEffect of this compound TreatmentMethod of DetectionReference
Lipid Peroxidation Significant IncreaseC11-BODIPY Staining & Flow Cytometry[2][5]
GPX4 Activity DecreaseLC-MS-based Assay[2]
GPX4 Protein Level Minor DecreaseWestern Blot[2]
Intracellular Fe2+ Oxidation to Fe3+In vitro iron oxidation assay[2]
CHAC1 mRNA 7-fold IncreaseqRT-PCR[2]
PTGS2 mRNA Less upregulation than RSL3qRT-PCR[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the ferroptosis-inducing activity of this compound.

Cell Viability and Proliferation Assay (NCI-60 Protocol)

This protocol is based on the standardized NCI-60 screen used to determine the GI50 values.[6]

  • Cell Plating: Seed cells in 96-well microtiter plates at their predetermined optimal plating density and incubate for 24 hours.

  • Compound Treatment: Add this compound at various concentrations (typically a 5-log dilution series) to the plates. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Measurement: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 515 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This protocol describes the detection of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591.[2][5]

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 6 hours).

  • Probe Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.

  • Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization if adherent) and wash twice with phosphate-buffered saline (PBS).

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The oxidized form of the probe emits green fluorescence (~510 nm), while the reduced form emits red fluorescence (~590 nm). An increase in the green to red fluorescence ratio indicates lipid peroxidation.

GPX4 Activity Assay (LC-MS-based)

This assay measures the enzymatic activity of GPX4 in cell lysates.[2]

  • Cell Lysate Preparation: Treat cells with this compound or a vehicle control. Lyse the cells in a suitable buffer (e.g., Tris buffer with protease inhibitors).

  • Enzymatic Reaction: In a reaction mixture, combine the cell lysate with the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).

  • Reaction Quenching: After a defined incubation period, quench the reaction (e.g., with a strong acid).

  • LC-MS Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining PCOOH substrate. A decrease in PCOOH levels indicates GPX4 activity. Compare the PCOOH levels in this compound-treated samples to control samples to determine the extent of GPX4 inhibition.

Western Blot Analysis of Ferroptosis-Related Proteins

This protocol is for detecting changes in the protein levels of key ferroptosis regulators.[2]

  • Protein Extraction: Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., GPX4, ACSL4, FTL1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring changes in the mRNA levels of genes involved in the response to ferroptosis.[2]

  • RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., CHAC1, PTGS2) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Mandatory Visualization

Signaling Pathway of this compound-Induced Ferroptosis

FINO2_Pathway cluster_gpx4 GPX4 Pathway This compound This compound Fe2 Fe²⁺ (Ferrous Iron) This compound->Fe2 Direct Oxidation GPX4_active GPX4 (Active) This compound->GPX4_active Indirect Inhibition Fe3 Fe³⁺ (Ferric Iron) Lipid_ROS Lipid Peroxides (Lipid-OOH) Fe2->Lipid_ROS Promotes (Fenton Reaction) GPX4_inactive GPX4 (Inactive) GPX4_active->Lipid_ROS GSH GSH GSH->GPX4_active Cofactor Lipid_OH Lipid Alcohols Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces FINO2_Workflow cluster_phenotypic Phenotypic Assays cluster_mechanistic Mechanistic Assays start Start: this compound Treatment of Cancer Cells cell_viability Cell Viability Assay (e.g., SRB) start->cell_viability lipid_peroxidation Lipid Peroxidation Assay (C11-BODIPY) start->lipid_peroxidation gpx4_activity GPX4 Activity Assay (LC-MS) start->gpx4_activity western_blot Western Blot (GPX4, ACSL4, etc.) start->western_blot q_pcr qRT-PCR (CHAC1, PTGS2) start->q_pcr iron_assay Iron Oxidation Assay start->iron_assay end Conclusion: This compound induces ferroptosis via dual mechanism cell_viability->end lipid_peroxidation->end gpx4_activity->end western_blot->end q_pcr->end iron_assay->end

References

FINO2: A Technical Whitepaper on its Discovery and Initial Characterization as a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regulated cell death is a fundamental biological process with profound implications for development and disease. While apoptosis has long been the focus of study, the discovery of alternative programmed cell death pathways has opened new avenues for therapeutic intervention. One such pathway, ferroptosis, is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1] The discovery of molecules that can modulate ferroptosis is of significant interest, particularly in the context of cancer therapy, as evasion of apoptosis is a hallmark of cancer.[1]

This technical guide provides an in-depth overview of the discovery and initial characterization of FINO2, a novel and potent inducer of ferroptosis.[2][3][4] this compound, an endoperoxide-containing 1,2-dioxolane, was identified from a screen of organic peroxides and has been shown to selectively initiate ferroptosis in cancer cells.[1][5][6] Unlike other known ferroptosis inducers, this compound possesses a unique multipronged mechanism of action, making it an attractive subject for further investigation and potential therapeutic development. This document summarizes the key findings related to this compound's chemical properties, its mechanism of action, and the experimental methodologies used in its initial characterization.

Chemical and Physical Properties

This compound is an oxaspiro compound with a distinct molecular structure that is crucial for its biological activity.[7] Its key chemical features are summarized in the table below. Notably, this compound is a stable oxidant, a characteristic that is central to its mechanism of action.[2][4][7] Despite being a peroxide, it exhibits thermal stability up to at least 150°C.[5]

PropertyValueReference
Formal Name (5α,8α)-8-(1,1-dimethylethyl)-3-methyl-1,2-dioxaspiro[4.5]decane-3-ethanol[8]
CAS Number 869298-31-7[7][8]
Molecular Formula C₁₅H₂₈O₃[8]
Formula Weight 256.4[8]
Purity ≥95%[8]
Formulation Solid[8]
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[8]

Mechanism of Action: A Dual-Pronged Attack

This compound induces ferroptosis through a mechanism that is distinct from other well-characterized ferroptosis inducers like erastin and RSL3. It initiates a multipronged attack that involves both the indirect inhibition of a key protective enzyme and the direct oxidation of iron.

Signaling Pathway of this compound-Induced Ferroptosis

This compound's mechanism involves two critical events: the indirect inactivation of glutathione peroxidase 4 (GPX4) and the direct oxidation of ferrous iron (Fe²⁺). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting cells from oxidative damage.[1] By indirectly inhibiting GPX4, this compound allows for the accumulation of these damaging lipid species.[2][3][4] Concurrently, this compound directly oxidizes Fe²⁺, a process that can further contribute to the generation of reactive oxygen species and exacerbate lipid peroxidation. This dual action leads to widespread lipid peroxidation and ultimately, iron-dependent cell death, or ferroptosis.[2][4]

FINO2_Pathway This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Indirectly Inhibits Iron Ferrous Iron (Fe²⁺) This compound->Iron Directly Oxidizes LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides Reduces Iron->LipidPeroxides Promotes Oxidation Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis Induces

This compound's dual mechanism leading to ferroptosis.
Experimental Workflow for Elucidating this compound's Mechanism

The characterization of this compound's mechanism involved a series of experiments designed to differentiate its action from other forms of cell death and to pinpoint its molecular targets. This workflow typically involves treating cancer cell lines with this compound and observing the effects of various inhibitors and chelators. The inability of apoptosis inhibitors (like zVAD-FMK) and necroptosis inhibitors (like necrostatin-1) to block this compound-induced cell death pointed towards a different mechanism.[1] Conversely, the suppression of cell death by iron chelators (like deferoxamine) and lipid peroxidation inhibitors (like ferrostatin-1) confirmed the involvement of iron and oxidative damage, hallmarks of ferroptosis.[1][6]

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Inhibitor Co-treatment cluster_2 Conclusion Cancer Cells Cancer Cells This compound This compound Treatment Cancer Cells->this compound zVAD zVAD-FMK (Apoptosis Inhibitor) This compound->zVAD No effect on cell death Nec1 Necrostatin-1 (Necroptosis Inhibitor) This compound->Nec1 No effect on cell death Fer1 Ferrostatin-1 (Ferroptosis Inhibitor) This compound->Fer1 Blocks cell death DFO Deferoxamine (Iron Chelator) This compound->DFO Blocks cell death Conclusion This compound induces Ferroptosis Fer1->Conclusion DFO->Conclusion

Workflow for identifying this compound-induced cell death as ferroptosis.

Quantitative Data Summary

The initial characterization of this compound involved quantifying its potency and selectivity in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayMetricValue (µM)Reference
NCI-60 PanelGrowth InhibitionMean GI₅₀5.8[8]
NCI-60 PanelLethalityMean LC₅₀46[8]
HT-1080Cell ViabilityLethal Concentration10
RS4;11Oxidative Stress InductionConcentration6[8]

Table 2: Selectivity of this compound

Cell Line PairEffectConcentration (µM)Reference
Oncogenic BJ-ELR vs. Non-cancerous BJ-hTERTSelective for oncogenic cells15 and 20[8]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the initial characterization of this compound. For complete, detailed protocols, readers are encouraged to consult the supplementary information of the referenced publications.

Cell Viability and Cytotoxicity Assays
  • Cell Lines and Culture: Various cancer cell lines, including HT-1080 fibrosarcoma cells, BJ-eLR, and CAKI-1 cells, were used.[1] Cells were cultured in appropriate media and conditions.

  • Treatment: Cells were plated in 96-well plates at a density of approximately 10,000 cells per well and allowed to adhere for 24 hours.[1] They were then treated with a range of concentrations of this compound or vehicle control (DMSO).[1]

  • Viability Measurement: After a 48-hour incubation period, cell viability was assessed using a luminescent cell viability assay, such as CellTiter-Glo®, according to the manufacturer's protocol.[1] Luminescence was measured using a microplate reader.[1]

  • Data Analysis: All cell viability data were normalized to the vehicle control.[1]

Analysis of Cell Death Mechanism
  • Inhibitor Studies: To distinguish ferroptosis from other cell death modalities, cells were co-treated with this compound and various inhibitors.[1] These included the apoptosis inhibitor zVAD-FMK, the necroptosis inhibitor necrostatin-1, and the ferroptosis inhibitors ferrostatin-1 and liproxstatin-1.[1][8] The iron chelator deferoxamine (DFO) was used to assess the iron-dependency of cell death.[1][6]

  • Morphological Analysis: Electron microscopy was performed on cells treated with this compound to observe morphological changes.[6] The absence of features characteristic of apoptosis (chromatin condensation, nuclear fragmentation), necrosis (plasma membrane rupture), or autophagy (double-membrane vacuoles) supported a non-apoptotic cell death mechanism.[6]

Measurement of Oxidative Stress and Lipid Peroxidation
  • Fluorescent Probes: Cellular oxidative stress was measured using fluorescent probes such as CellROX Green Reagent and BODIPY 581/591 C11.[6] An increase in fluorescence indicated an increase in cellular oxidative stress.[6]

  • Lipidomics: To analyze the extent of lipid peroxidation, liquid chromatography-mass spectrometry (LC-MS) was employed. This technique was used to measure the oxidation of specific lipid species, such as phosphatidylethanolamine (PE), which are critical in the propagation of ferroptosis.

Gene Expression Analysis
  • RNA Isolation and Reverse Transcription: To investigate transcriptional changes induced by this compound, total RNA was isolated from treated and untreated cells. This RNA was then reverse transcribed into cDNA.

  • Quantitative PCR (qPCR): The expression levels of specific genes, such as CHAC1, a pharmacodynamic marker for some ferroptosis inducers, were quantified using qPCR. The ΔΔCt method was used to compute the relative changes in mRNA levels compared to an internal reference control like ACTB.[1]

In Vitro Iron Oxidation Assay
  • ¹H-NMR Spectroscopy: The direct oxidation of iron by this compound was demonstrated using proton nuclear magnetic resonance (¹H-NMR).[1] this compound was incubated with FeSO₄•7H₂O, and the degradation of the this compound endoperoxide was monitored over time, indicating a reaction with ferrous iron.[1]

References

FINO2 Structure-Activity Relationship: A Technical Guide to a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2 is a novel small molecule that induces a non-apoptotic, iron-dependent form of programmed cell death known as ferroptosis. Its unique mechanism of action, which involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron, distinguishes it from other known ferroptosis inducers. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for studying its effects, and a comprehensive overview of its signaling pathway. The information presented herein is intended to support further research and drug development efforts targeting ferroptosis for therapeutic intervention.

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. As a distinct cell death modality, it presents a promising therapeutic window for targeting diseases such as cancer, neurodegeneration, and ischemia-reperfusion injury. This compound (Ferroptosis-Inducing Nitrogen Oxide 2) has emerged as a valuable chemical probe for studying the intricacies of ferroptosis due to its unique dual mechanism of action. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the design of more potent and selective ferroptosis-inducing agents.

This compound Mechanism of Action

This compound's mechanism for inducing ferroptosis is multifaceted and distinct from other classes of ferroptosis inducers such as erastin and RSL3.[1] The key events in this compound-induced ferroptosis are:

  • GPX4 Inhibition (Indirect): Unlike RSL3, which directly binds to and inhibits GPX4, this compound indirectly impairs the enzymatic function of GPX4.[1] This leads to a decrease in the cell's ability to reduce lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing ferroptosis.

  • Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] This process can contribute to the generation of reactive oxygen species (ROS) through Fenton-like chemistry, further exacerbating lipid peroxidation.

  • Lipid Peroxidation: The combination of impaired GPX4 activity and increased ROS production leads to the widespread and uncontrolled peroxidation of polyunsaturated fatty acids within cellular membranes. This accumulation of lipid peroxides is the ultimate executioner of ferroptotic cell death.

The following diagram illustrates the proposed signaling pathway for this compound-induced ferroptosis.

FINO2_Pathway cluster_cell Cellular Environment This compound This compound Fe2 Fe²⁺ (Ferrous Iron) This compound->Fe2 Direct Oxidation GPX4_active GPX4 (active) This compound->GPX4_active Indirect Inhibition Lipid_ROS Lipid Hydroperoxides (L-OOH) Fe2->Lipid_ROS Fenton-like Reaction Lipid_OH Lipid Alcohols (L-OH) GPX4_active->Lipid_OH Reduction PUFA Polyunsaturated Fatty Acids (PUFAs) PUFA->Lipid_ROS Oxidation Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Accumulation Lipid_OH->PUFA Detoxification Cell_Viability_Workflow cluster_workflow Cell Viability and Ferroptosis Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound +/- inhibitors (e.g., Ferrostatin-1, DFO) A->B C 3. Incubate for 24-48 hours B->C D 4. Add cell viability reagent (e.g., CellTiter-Glo®, Resazurin) C->D E 5. Measure luminescence or fluorescence D->E F 6. Normalize data to vehicle control and plot dose-response curves E->F Lipid_Peroxidation_Workflow cluster_workflow Lipid Peroxidation Assay Workflow (C11-BODIPY) A 1. Treat cells with this compound for a specified time B 2. Incubate with C11-BODIPY 581/591 A->B C 3. Wash cells to remove excess probe B->C D 4. Analyze by flow cytometry or fluorescence microscopy C->D E 5. Quantify the shift in fluorescence (red to green) D->E GPX4_Activity_Workflow cluster_workflow GPX4 Activity Assay Workflow A 1. Treat cells with this compound B 2. Prepare cell lysates A->B C 3. Add GPX4 substrate (e.g., PC-OOH) and glutathione (GSH) B->C D 4. Incubate to allow enzymatic reaction C->D E 5. Quench the reaction D->E F 6. Analyze the reduction of substrate to product (PC-OH) by LC-MS E->F

References

The Endoperoxide Bridge: A Linchpin in the Ferroptotic Activity of FINO2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: The novel ferroptosis inducer, FINO2, has emerged as a compound of significant interest in cancer biology due to its unique mechanism of action that circumvents classical cell death pathways. Central to its activity is the endoperoxide moiety, a structural feature that orchestrates a dual assault on cellular homeostasis by indirectly inhibiting the master regulator of ferroptosis, Glutathione Peroxidase 4 (GPX4), and directly promoting iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the pivotal role of the endoperoxide bridge in this compound's bioactivity, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction: A New Paradigm in Ferroptosis Induction

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Unlike apoptosis, it is a non-caspase-dependent process, making it a promising therapeutic avenue for apoptosis-resistant cancers. This compound, a 1,2-dioxolane-containing compound, distinguishes itself from other ferroptosis inducers like erastin and RSL3. While erastin inhibits the cystine/glutamate antiporter system (system Xc-), leading to glutathione (GSH) depletion, and RSL3 directly inhibits GPX4, this compound employs a more nuanced strategy.[1]

This compound's mechanism is intrinsically linked to its endoperoxide bridge and a neighboring hydroxyl group.[1] This unique structural combination enables this compound to indirectly inactivate GPX4 and directly oxidize ferrous iron (Fe²⁺), culminating in widespread lipid peroxidation and cell death.[1][2] This guide delves into the specifics of this mechanism, presenting the quantitative evidence and experimental frameworks that underpin our current understanding.

Quantitative Analysis of this compound Activity

The efficacy of this compound and the critical role of its structural features have been quantified through various in vitro assays. The following tables summarize key quantitative data from seminal studies.

Table 1: Cellular Viability and Potency of this compound

Cell LineAssay TypeParameterValueReference
HT-1080Cell ViabilityIC50~5 µM--INVALID-LINK--
Various (NCI-60)Growth InhibitionGI50 (Mean)5.8 µM--INVALID-LINK--
IGROV-1 (Ovarian)Growth InhibitionGI50435 nM--INVALID-LINK--
NCI-H322M (Lung)Growth InhibitionGI5042 µM--INVALID-LINK--

Table 2: Impact of this compound on Key Ferroptotic Markers

MarkerAssayTreatmentResultReference
Lipid PeroxidationC11-BODIPY Staining10 µM this compound (6h)Significant increase in fluorescence--INVALID-LINK--
GPX4 ActivityLC-MS based assay10 µM this compound (6h)~50% reduction in activity--INVALID-LINK--
Glutathione (GSH) LevelsThiol Staining10 µM this compound (6h)No significant change--INVALID-LINK--

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs

AnalogModificationRelative ActivityRationaleReference
This compound-eneReduction of endoperoxideInactiveEndoperoxide is essential for activity--INVALID-LINK--
Dehydroxy-FINO2Removal of hydroxyl groupInactiveHydroxyl group is crucial for activity--INVALID-LINK--

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FINO2_Mechanism This compound This compound (Endoperoxide) Iron Fe(II) This compound->Iron Oxidizes GPX4_active Active GPX4 This compound->GPX4_active Indirectly Inactivates Lipid_peroxides Lipid Peroxides (L-OOH) Iron->Lipid_peroxides Catalyzes (Fenton Reaction) GPX4_active->Lipid_peroxides Reduces GPX4_inactive Inactive GPX4 GPX4_active->GPX4_inactive Oxidized_Lipids Oxidized Lipids (L-OH) GPX4_active->Oxidized_Lipids Ferroptosis Ferroptosis Lipid_peroxides->Ferroptosis

Caption: this compound signaling pathway leading to ferroptosis.

Experimental_Workflow cluster_lipid Lipid Peroxidation Assays cluster_gpx4 GPX4 Activity Assay cluster_viability Cell Viability Assay C11_BODIPY C11-BODIPY Staining Flow_Cytometry Flow Cytometry Analysis C11_BODIPY->Flow_Cytometry TBARS TBARS Assay Spectrophotometry Spectrophotometry (532 nm) TBARS->Spectrophotometry Cell_Lysis Cell Lysis PCOOH_incubation Incubation with PCOOH Cell_Lysis->PCOOH_incubation LC_MS LC-MS/MS Analysis PCOOH_incubation->LC_MS Cell_Seeding Cell Seeding FINO2_treatment This compound Treatment Cell_Seeding->FINO2_treatment MTT_Assay MTT Assay FINO2_treatment->MTT_Assay Absorbance_Reader Absorbance Reading MTT_Assay->Absorbance_Reader

Caption: Key experimental workflows for this compound activity.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed protocols for the key experiments are provided below.

C11-BODIPY 581/591 Lipid Peroxidation Assay

This protocol is adapted for flow cytometry to quantify lipid peroxidation in cells treated with this compound.

Materials:

  • C11-BODIPY 581/591 (Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the experiment.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) for the specified duration (e.g., 6 hours). Include a vehicle-treated control.

  • C11-BODIPY Staining:

    • Prepare a 2 µM working solution of C11-BODIPY 581/591 in cell culture medium.

    • Remove the medium from the cells and wash once with PBS.

    • Add the C11-BODIPY working solution to each well and incubate for 30 minutes at 37°C.

  • Cell Harvesting:

    • After incubation, wash the cells twice with PBS.

    • Trypsinize the cells and resuspend in PBS.

  • Flow Cytometry:

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Detect the emission of the unoxidized C11-BODIPY in the red channel (e.g., PE-Texas Red filter) and the oxidized form in the green channel (e.g., FITC filter).

    • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.

Materials:

  • TBARS Assay Kit (e.g., Cayman Chemical, #10009055)

  • Cell lysis buffer (RIPA or similar)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Treat cells with this compound as described above.

    • Harvest and lyse the cells in an appropriate lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Precipitation:

    • Add an equal volume of TCA to the cell lysate to precipitate proteins.

    • Incubate on ice for 15 minutes, then centrifuge to pellet the precipitated protein.

  • TBARS Reaction:

    • Transfer the supernatant to a new tube.

    • Add TBA reagent to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.

  • Measurement:

    • Cool the samples to room temperature.

    • Measure the absorbance of the solution at 532 nm using a spectrophotometer.

    • Quantify the MDA concentration using a standard curve prepared with MDA standards.

LC-MS-based GPX4 Activity Assay

This assay directly measures the enzymatic activity of GPX4 by monitoring the reduction of a specific lipid hydroperoxide substrate.

Materials:

  • HT-1080 cells or other relevant cell line

  • This compound

  • Lysis Buffer: 25 mM sodium phosphate, 125 mM NaCl, 1 mM EDTA, 0.1 mM Deferoxamine, 25 µM butylated hydroxytoluene, pH 7.4

  • Phosphatidylcholine hydroperoxide (PCOOH)

  • Glutathione (GSH)

  • LC-MS/MS system

Procedure:

  • Cell Treatment and Lysis:

    • Treat approximately 20 million cells with this compound (e.g., 10 µM for 6 hours).

    • Harvest cells, wash with PBS, and resuspend in the lysis buffer.

    • Lyse the cells by sonication or other appropriate methods on ice.

    • Centrifuge to pellet debris and collect the supernatant containing the active GPX4.

  • Enzymatic Reaction:

    • To the cell lysate, add PCOOH as the substrate and GSH as the cofactor.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • LC-MS/MS Analysis:

    • Stop the reaction by adding a quenching solution (e.g., methanol).

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining PCOOH and the product, PCOH.

    • The reduction in PCOOH levels corresponds to the GPX4 activity.

Conclusion

The endoperoxide moiety is the cornerstone of this compound's unique ferroptosis-inducing activity. Its ability to engage in a dual mechanism of action—indirect GPX4 inhibition and direct iron oxidation—sets it apart from other known ferroptosis inducers. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and other endoperoxide-containing compounds in cancer and other diseases where ferroptosis plays a critical role. The continued investigation into the intricate structure-activity relationships of such molecules holds the promise of developing next-generation therapeutics that can selectively and effectively target cellular vulnerabilities.

References

A Technical Guide to FINO2-Induced Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides. The endoperoxide-containing 1,2-dioxolane, FINO₂, has emerged as a potent and selective inducer of ferroptosis, making it a valuable tool for cancer research. Unlike canonical ferroptosis inducers, FINO₂ employs a unique, multi-pronged mechanism to overwhelm cellular lipid antioxidant defenses. This guide provides an in-depth examination of the core mechanisms by which FINO₂ initiates lipid peroxidation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of FINO₂ Action

FINO₂ distinguishes itself from other classes of ferroptosis inducers (e.g., erastin, RSL3, FIN56) by initiating a dual-pronged assault on cellular redox homeostasis, culminating in catastrophic lipid peroxidation.[1][2] The two primary mechanisms are the direct oxidation of cellular iron and the indirect inactivation of Glutathione Peroxidase 4 (GPX4).[1][2][3]

Direct Oxidation of Labile Iron (Fe²⁺)

A defining feature of FINO₂'s mechanism is its ability to directly interact with and oxidize ferrous iron (Fe²⁺) to its ferric state (Fe³⁺).[1][3] This interaction is crucial for initiating the lipid damage cascade. The oxidation of Fe²⁺, potentially through a Fenton-type reaction facilitated by the endoperoxide moiety of FINO₂, can generate highly reactive radical species.[4] These radicals can then directly attack and abstract hydrogen atoms from polyunsaturated fatty acids (PUFAs) within cellular membranes, initiating the chain reaction of lipid peroxidation.[5]

This direct iron-oxidizing capability is a key differentiator from inducers like erastin, which blocks cysteine import leading to glutathione (GSH) depletion, or RSL3, which directly binds and inhibits GPX4.[1][3][6] The iron-dependency of FINO₂-induced cell death is confirmed by experiments showing that iron chelators, such as deferoxamine (DFO), effectively suppress its lethal effects and the associated lipid peroxidation.[1][2][7]

Indirect Inactivation of GPX4

The GPX4 enzyme is the primary cellular defense against lipid peroxidation, using glutathione (GSH) as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). FINO₂ cripples this critical defense system, not by direct inhibition, but through an indirect mechanism that leads to a loss of GPX4's enzymatic function.[1][2][3]

Notably, FINO₂ does not:

  • Inhibit System x c⁻: Unlike erastin, FINO₂ does not block the cystine/glutamate antiporter, meaning it doesn't cause a primary depletion of cellular cysteine and subsequent GSH synthesis.[1][2]

  • Directly Inhibit GPX4: Unlike RSL3, FINO₂ does not bind to the active site of GPX4.[1][3]

  • Deplete GPX4 Protein: Unlike FIN56, FINO₂ does not cause the degradation of the GPX4 protein itself.[1][3][6]

While the precise molecular steps of indirect inactivation are still under investigation, the outcome is a functional impairment of GPX4's ability to detoxify lipid peroxides.[8][[“]] This loss of GPX4 activity, combined with the increased production of lipid radicals from direct iron oxidation, creates an overwhelming state of oxidative stress that the cell cannot survive.

Structural Requirements for Activity

Structure-activity relationship studies have revealed that the pro-ferroptotic activity of FINO₂ is dependent on two key chemical features:

  • The Endoperoxide Moiety: The 1,2-dioxolane ring is essential for its function, likely participating in the iron oxidation process.[1][3][6]

  • The Hydroxyl Head Group: A nearby hydroxyl group is also required for FINO₂ to induce ferroptosis.[1][2][3]

The following diagram illustrates the dual mechanism of FINO₂ leading to lipid peroxidation.

FINO2_Mechanism cluster_iron Iron Oxidation Pathway cluster_gpx4 GPX4 Inactivation Pathway This compound FINO₂ Fe2 Labile Fe(II) This compound->Fe2 GPX4_active Active GPX4 This compound->GPX4_active Fe3 Fe(III) Fe2->Fe3 Direct Oxidation Radicals Lipid Radicals (L·) Fe3->Radicals Initiates PUFA Membrane PUFAs Radicals->PUFA H Abstraction GPX4_inactive Inactive GPX4 GPX4_active->GPX4_inactive Indirect Inactivation Lipid_Peroxides Lipid Peroxides (L-OOH) GPX4_inactive->Lipid_Peroxides Accumulation PUFA->Lipid_Peroxides Chain Reaction Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: Dual mechanism of FINO₂-induced lipid peroxidation.

Quantitative Data Summary

FINO₂ induces cell death and lipid peroxidation in a dose-dependent manner across various cell lines. The following table summarizes key quantitative data reported in the literature.

ParameterCell LineCompoundValue / ObservationCitation
Cell Viability (EC₅₀) HT-1080FINO₂2.5 µM[4]
Cell Viability (EC₅₀) HT-1080FINO3 (analog)3.2 µM[4]
Lipid Peroxidation HT-1080FINO₂ (10 µM)Greater increase in C11-BODIPY signal vs. Erastin after 6h[1][2]
Lipid Peroxidation HT-1080FINO₂ (10 µM)Greater increase in TBARS vs. Erastin[2]
Iron Oxidation In vitroFINO₂ (500 µM)Significant oxidation of Fe²⁺ (500 µM) compared to DMSO control[10]
Rescue Concentration HT-1080Deferoxamine (DFO)Suppresses C11-BODIPY oxidation induced by 10 µM FINO₂[2]
Rescue Concentration HT-1080Ferrostatin-1 (Fer-1)Suppresses TBARS accumulation induced by FINO₂[2]
Transcriptional Response HT-1080FINO₂ (10 µM)~7-fold increase in CHAC1 mRNA after 6h[2]

Experimental Protocols

The measurement of lipid peroxidation is central to studying the effects of FINO₂. The C11-BODIPY 581/591 assay is a widely used and reliable method for this purpose.[11]

Protocol: Measurement of Lipid Peroxidation using C11-BODIPY 581/591 and Flow Cytometry

This protocol describes a general procedure for assessing lipid peroxidation in adherent cells treated with FINO₂.

1. Materials and Reagents:

  • C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific, D3861)

  • High-quality anhydrous DMSO

  • Adherent cells (e.g., HT-1080 fibrosarcoma)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FINO₂ and control compounds (e.g., DMSO vehicle, Ferrostatin-1)

  • Accutase or Trypsin-EDTA for cell detachment

  • Flow cytometer with 488 nm and ~561 nm lasers

2. Procedure:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 12-well or 6-well) at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of the experiment. Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare working solutions of FINO₂ and controls (e.g., Ferrostatin-1 for rescue) in fresh culture medium.

    • Remove the old medium from the cells and add the medium containing the treatment compounds. A typical concentration for FINO₂ is 10 µM.

    • Incubate for the desired time period (e.g., 6 hours).

  • C11-BODIPY Staining:

    • Prepare a 2-10 µM working solution of C11-BODIPY 581/591 in serum-free medium or PBS.[12][13]

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the C11-BODIPY staining solution to each well and incubate for 30 minutes at 37°C, protected from light.[12][13][14]

  • Cell Harvesting:

    • Remove the staining solution and wash the cells twice with PBS.[14]

    • Add Accutase or Trypsin-EDTA to detach the cells. Incubate for 5-10 minutes at 37°C.

    • Neutralize with complete medium and transfer the cell suspension to flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes.[15]

  • Flow Cytometry Analysis:

    • Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.

    • Analyze the samples immediately on a flow cytometer.

    • The C11-BODIPY probe fluoresces red (~590 nm) in its native, reduced state and shifts to green (~510 nm) upon oxidation by lipid peroxides.[14]

    • Use a 488 nm laser for excitation and collect emission in two channels:

      • Green Channel (Oxidized): ~510-530 nm bandpass filter (e.g., FITC channel). An increase in signal here indicates lipid peroxidation.

      • Red Channel (Reduced): ~580-590 nm bandpass filter (e.g., PE or PE-Texas Red channel).

    • Analyze at least 10,000 events per sample. The data can be presented as a shift in the green fluorescence intensity or as a ratiometric analysis of the green/red signals.

The following diagram provides a high-level overview of the experimental workflow.

C11_BODIPY_Workflow Start 1. Seed Cells Treat 2. Treat with FINO₂ (e.g., 10 µM for 6h) Start->Treat Stain 3. Stain with C11-BODIPY (e.g., 10 µM for 30 min) Treat->Stain Harvest 4. Wash & Harvest Cells (Detach and Centrifuge) Stain->Harvest Analyze 5. Analyze by Flow Cytometry (Ex: 488nm) Harvest->Analyze Result Result: Increased Green Fluorescence (Oxidized Probe at ~510 nm) Analyze->Result

Caption: Experimental workflow for measuring lipid peroxidation.

References

FINO2: A Dual-Mechanism Inducer of Ferroptosis Through Iron Metabolism Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ferroptosis-inducing agent FINO2, focusing on its intricate relationship with cellular iron metabolism. This compound represents a distinct class of ferroptosis inducers, operating through a dual mechanism that involves both the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of iron, culminating in widespread lipid peroxidation and cell death.[1][2][3] This document outlines the core mechanisms, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of this compound-Induced Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4] Unlike other well-characterized ferroptosis inducers such as erastin or RSL3, this compound employs a unique, multi-pronged approach.[1][2][3]

  • Indirect GPX4 Inactivation: this compound leads to a loss of GPX4 enzymatic function without depleting the GPX4 protein itself.[1][2] GPX4 is a crucial enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, acting as a primary defense against ferroptosis.[1][5] By inhibiting its activity, this compound allows for the accumulation of cytotoxic lipid peroxides.

  • Direct Iron Oxidation: this compound, being a stable oxidant, directly oxidizes ferrous iron (Fe²⁺).[6] This is a critical step, as the Fenton reaction, involving iron, is a major contributor to the generation of reactive oxygen species that drive lipid peroxidation. The activity of this compound is dependent on the presence of iron, as iron chelators can rescue cells from this compound-induced death.[1][7]

This dual mechanism distinguishes this compound from class 1 ferroptosis inducers (e.g., erastin), which inhibit system xc⁻ to deplete glutathione (GSH), and class 2 inducers (e.g., RSL3), which directly inhibit GPX4.[1][2][3] this compound bypasses the need for GSH depletion to initiate ferroptosis.[1][8]

FINO2_Mechanism cluster_this compound This compound cluster_Cell Cellular Environment cluster_Outcome Cellular Outcome This compound This compound (1,2-Dioxolane) Fe2 Ferrous Iron (Fe²⁺) This compound->Fe2 Direct Oxidation GPX4 GPX4 (Active Enzyme) This compound->GPX4 Indirect Inactivation Fe3 Ferric Iron (Fe³⁺) Fe2->Fe3 Lipid_H Lipid Hydroperoxides GPX4->Lipid_H Reduces GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive Lipid_A Lipid Alcohols Lipid_P Lipid Peroxidation (Accumulation) Fe3->Lipid_P Promotes GPX4_inactive->Lipid_P Leads to Ferroptosis Ferroptosis Lipid_P->Ferroptosis

Caption: this compound's dual mechanism of action in inducing ferroptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular parameters as documented in the literature.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

Cell Line This compound Concentration (µM) Incubation Time (h) Effect on Cell Viability Reference
HT-1080 10 24 Significant decrease in viability [1][7]
BJ-eLR 5 - 100 48 Dose-dependent decrease in viability [1][8]
BJ-hTERT 5 - 100 48 Less sensitive compared to BJ-eLR [1][8]

| CAKI-1 | 5 - 100 | 48 | Dose-dependent decrease in viability |[1][8] |

Table 2: Effect of this compound on Lipid Peroxidation Markers

Assay Cell Line This compound Concentration (µM) Incubation Time (h) Observed Effect Reference
C11-BODIPY Oxidation HT-1080 10 6 Increased lipid peroxidation [1][7]
TBARS Accumulation HT-1080 10 6 Increased TBARS levels [7]
Oxidized PE Species (LC-MS) HT-1080 10 6 Large increase in oxidized phosphatidylethanolamine [1][8]

| CellROX Green Reagent | - | - | ~6 | Increase in general oxidative stress |[9] |

Table 3: Modulation of this compound-Induced Effects by Inhibitors

Modulator Modulator Concentration Cell Line This compound Concentration (µM) Effect Reference
Deferoxamine (DFO) - HT-1080 - Prevents C11-BODIPY oxidation [1][7]

| Ferrostatin-1 (Fer-1) | 2 µM | HT-1080 | 10 | Prevents TBARS accumulation |[7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments used to characterize this compound's effects.

3.1. Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound.

  • Cell Plating: Plate cells (e.g., BJ-eLR, HT-1080) at a density of 10,000 cells per well in white 96-well plates.[1][8]

  • Incubation: Incubate the plates for 24 hours to allow for cell adhesion.[1][8]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50, 100 µM) or vehicle control (DMSO).[1][8]

  • Incubation: Return the plates to the cell culture incubator for 24 to 48 hours.[1][8]

  • Viability Measurement: Use CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Data Analysis: Measure luminescence using a microplate reader. Normalize all data to the DMSO vehicle control to determine the relative cell viability.

Cell_Viability_Workflow A 1. Plate 10,000 cells/well in 96-well plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Treat with this compound (e.g., 0-100 µM) or DMSO B->C D 4. Incubate for 24-48h C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Normalize data to DMSO control F->G

Caption: Workflow for assessing cell viability after this compound treatment.

3.2. Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures lipid peroxidation in live cells.

  • Cell Treatment: Treat cells with 10 µM this compound for a specified period (e.g., 6 hours).

  • Probe Loading: In the final 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-2.5 µM.

  • Cell Harvesting: Wash the cells with PBS and then harvest them by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer. The probe emits green fluorescence upon oxidation of the polyunsaturated butadienyl portion, allowing for quantification of lipid peroxidation.

  • Data Analysis: Quantify the shift in fluorescence intensity in the green channel (e.g., FITC channel) as an indicator of lipid peroxidation.

3.3. GPX4 Activity Assay (In Vitro)

This protocol assesses the direct impact of this compound on GPX4 enzymatic activity.[5]

  • Lysate Preparation: Prepare cell lysates containing active GPX4.

  • Treatment: Treat the cell lysates with this compound, a control compound (e.g., DMSO), or a known GPX4 inhibitor (e.g., RSL3).[5]

  • Substrate Addition: Add the GPX4 substrates, phosphatidylcholine hydroperoxide (PCOOH) and glutathione (GSH).[5]

  • Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

  • Quantification: Measure the abundance of the remaining PCOOH substrate using Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Data Analysis: A decrease in the rate of PCOOH reduction in the this compound-treated sample compared to the control indicates inhibition of GPX4 activity.[5]

GPX4_Activity_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Cell Lysate (contains GPX4) B Treat with: 1. DMSO (Control) 2. RSL3 (+ Control) 3. This compound (Test) A->B C Add Substrates: PCOOH + GSH B->C D Incubate C->D E GPX4 reduces PCOOH to PCOH D->E F Measure remaining PCOOH (LC-MS) E->F G Compare PCOOH levels across treatments F->G

Caption: Workflow for the in vitro GPX4 activity assay.

Conclusion

This compound is a potent and selective inducer of ferroptosis with a mechanism that is distinct from previously identified compounds. Its ability to concurrently cause indirect GPX4 inactivation and direct iron oxidation provides a robust method for triggering lipid peroxidation and subsequent cell death.[1][2] This dual action makes this compound a valuable tool for studying the intricacies of iron metabolism in the context of ferroptosis and a promising candidate for further investigation in the development of novel anticancer therapeutics, particularly for tumors resistant to traditional apoptotic cell death pathways.[1] The experimental frameworks provided herein offer a basis for the continued exploration of this compound and other endoperoxide-containing compounds in the field of regulated cell death.

References

Investigating the Downstream Targets of FINO2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FINO2 is a novel small molecule that induces a non-apoptotic form of programmed cell death known as ferroptosis. Its unique mechanism of action, distinct from other classical ferroptosis inducers, makes it a compelling candidate for further investigation, particularly in the context of cancer therapeutics. This technical guide provides an in-depth overview of the downstream targets of this compound, detailing its dual mechanism involving the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron, which collectively lead to overwhelming lipid peroxidation and subsequent cell death. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's effects, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and Ferroptosis

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. This pathway is biochemically and morphologically distinct from other cell death modalities such as apoptosis and necroptosis. This compound, an endoperoxide-containing 1,2-dioxolane, has been identified as a potent and selective inducer of ferroptosis, particularly in cancer cells. Unlike many other ferroptosis-inducing compounds that primarily act by depleting glutathione (GSH) or directly inhibiting GPX4, this compound employs a multi-pronged approach, making it a unique tool for studying and potentially targeting ferroptosis.

Core Mechanism of Action: A Dual-Pronged Attack

The primary downstream effects of this compound converge on the induction of widespread lipid peroxidation through two distinct but synergistic mechanisms:

  • Indirect Inhibition of GPX4 Activity: GPX4 is a crucial enzyme that utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death. This compound leads to a loss of GPX4 enzymatic function, although it does not directly bind to the enzyme or deplete its protein levels, distinguishing it from other GPX4-targeting ferroptosis inducers like RSL3 and FIN56. The exact mechanism of this indirect inhibition is still under investigation but is a key event in this compound-induced ferroptosis.

  • Direct Oxidation of Iron: A hallmark of ferroptosis is its dependence on a labile iron pool. This compound directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺). This process is thought to contribute to the generation of reactive oxygen species (ROS) that drive lipid peroxidation. The endoperoxide moiety within the this compound structure is essential for this activity.

These dual actions result in an uncontrolled accumulation of lipid peroxides, leading to membrane damage and eventual cell death via ferroptosis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the bioactivity of this compound.

Parameter Cell Line(s) Value Notes
GI50 (50% Growth Inhibition) IGROV-1 (Ovarian Cancer)435 nMLowest observed GI50 in the NCI60 panel.
NCI-H322M (Lung Cancer)42 µMHighest observed GI50 in the NCI60 panel.
Average across NCI60 panel5.8 µM
BJ-ELR (Engineered Cancer Cells)More potent than the average GI50 for the NCI60.Shows selectivity for cancer cells over non-malignant counterparts.
Concentration for Ferroptosis Induction HT-108010 µMCommonly used concentration in in vitro assays to induce ferroptosis.
Effect on CHAC1 mRNA Levels HT-10807-fold increaseA more modest increase compared to erastin, suggesting a different transcriptional response.

Signaling Pathways and Experimental Workflows

This compound-Induced Ferroptosis Signaling Pathway

FINO2_Pathway This compound-Induced Ferroptosis Pathway This compound This compound GPX4 GPX4 Activity This compound->GPX4 Indirectly Inhibits Iron Fe²⁺ (Ferrous Iron) This compound->Iron Directly Oxidizes Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Reduces Iron->Lipid_Peroxidation Promotes Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Experimental Workflow for Investigating this compound

Experimental_Workflow Experimental Workflow for Investigating this compound cluster_setup Experimental Setup cluster_assays Downstream Assays Cell_Culture Cell Seeding Treatment Treatment with this compound (and controls/inhibitors) Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability GPX4_Activity GPX4 Activity Assay (LC-MS based) Treatment->GPX4_Activity Iron_Oxidation Iron Oxidation Assay Treatment->Iron_Oxidation Lipid_Peroxidation Lipid Peroxidation Assay (e.g., TBARS, C11-BODIPY) Treatment->Lipid_Peroxidation Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis GPX4_Activity->Data_Analysis Iron_Oxidation->Data_Analysis Lipid_Peroxidation->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay

This protocol is adapted from methodologies used to assess this compound-induced cell death.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and positive controls for ferroptosis (e.g., erastin, RSL3) and apoptosis (e.g., staurosporine).

  • Incubation: Incubate the plate for 24-48 hours in a cell culture incubator.

  • Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and calculate GI50 values using appropriate software (e.g., GraphPad Prism).

GPX4 Activity Assay (LC-MS Based)

This protocol is based on the description of an assay to measure the enzymatic activity of GPX4 in cell lysates.

  • Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 µM) or other compounds for a specified time. Harvest and lyse the cells in a suitable buffer to preserve protein activity.

  • Lysate Preparation: Quantify the protein concentration of the cell lysates.

  • Enzymatic Reaction: In a reaction mixture, combine the cell lysate with the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and glutathione (GSH).

  • Incubation: Incubate the reaction mixture to allow for the enzymatic reduction of PCOOH by GPX4.

  • Sample Preparation for LC-MS: Stop the reaction and extract the lipids.

  • LC-MS Analysis: Analyze the abundance of the PCOOH substrate by liquid chromatography-mass spectrometry (LC-MS). A decrease in PCOOH levels indicates GPX4 activity.

  • Data Analysis: Compare the levels of PCOOH in lysates from this compound-treated cells to those from control-treated cells to determine the effect of this compound on GPX4 activity.

Iron Oxidation Assay

This protocol describes a method to assess the direct oxidation of ferrous iron by this compound.

  • Reagent Preparation: Prepare a solution of ferrous iron (e.g., FeSO₄·7H₂O) and a solution of this compound.

  • Reaction: Mix the ferrous iron solution with this compound or other oxidizing agents (as controls) in a suitable buffer.

  • Incubation: Incubate the mixture for a defined period.

  • Measurement of Ferrous Iron: Measure the concentration of the remaining ferrous iron using a colorimetric assay, such as the ferrozine assay, which specifically chelates Fe²⁺.

  • Data Analysis: A decrease in the absorbance at the characteristic wavelength for the ferrozine-Fe²⁺ complex indicates the oxidation of ferrous iron by this compound.

Lipid Peroxidation Assay (TBARS Method)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Cell Treatment and Collection: Treat cells with this compound (e.g., 10 µM) for a specified duration. Harvest the cells by scraping or trypsinization.

  • Cell Lysis: Lyse the cells and collect the supernatant.

  • TBARS Reaction: Add thiobarbituric acid (TBA) reagent to the cell lysate.

  • Incubation: Heat the samples at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

  • Measurement: Cool the samples and measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer.

  • Data Analysis: Quantify the amount of MDA using a standard curve generated with an MDA standard. An increase in TBARS indicates an increase in lipid peroxidation.

Conclusion

This compound represents a distinct class of ferroptosis inducers with a unique dual mechanism of action that involves both the indirect inhibition of GPX4 and the direct oxidation of iron. This multi-targeted approach underscores its potential as a valuable tool for cancer research and drug development, particularly for tumors that are resistant to traditional apoptosis-inducing chemotherapeutics. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the downstream targets and therapeutic potential of this compound. Further studies are warranted to fully elucidate the precise molecular interactions underlying this compound's indirect inhibition of GPX4 and to explore its efficacy in various preclinical cancer models.

FINO2 and Regulated Cell Death: A Technical Guide to Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research surrounding FINO2, a novel inducer of regulated cell death. It focuses on its mechanism of action, particularly in the context of ferroptosis, and provides detailed experimental protocols and quantitative data to facilitate further investigation and drug development efforts.

Introduction to this compound and Ferroptosis

This compound is an endoperoxide-containing 1,2-dioxolane that has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Unlike other well-characterized ferroptosis inducers such as erastin and RSL3, this compound acts through a distinct, dual mechanism.[1][2][3] This unique mode of action makes this compound a valuable tool for studying ferroptosis and a potential candidate for therapeutic development, particularly in oncology.

Ferroptosis is biochemically and morphologically distinct from other forms of regulated cell death like apoptosis. It is initiated by the accumulation of lipid reactive oxygen species (ROS) to toxic levels, a process that is normally kept in check by the glutathione-dependent lipid peroxide defense network, primarily mediated by the enzyme Glutathione Peroxidase 4 (GPX4).

The Dual Mechanism of this compound-Induced Ferroptosis

Early-stage research has elucidated that this compound initiates ferroptosis through a two-pronged attack on cellular homeostasis:

  • Direct Iron Oxidation: this compound directly interacts with and oxidizes intracellular ferrous iron (Fe2+), a key catalyst in the Fenton reaction which generates highly reactive hydroxyl radicals. This exacerbates oxidative stress and contributes to the propagation of lipid peroxidation.

  • Indirect GPX4 Inactivation: this compound leads to the indirect inactivation of GPX4, the central regulator of ferroptosis.[1][2][3] This is not achieved through direct binding to the enzyme, as is the case with RSL3, but rather through a mechanism that is still under investigation. This inactivation of GPX4 cripples the cell's ability to neutralize lipid peroxides, leading to their rapid accumulation.

Crucially, the activity of this compound is dependent on both its endoperoxide moiety and a nearby hydroxyl head group.[2]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data from early-stage research on this compound, primarily in the HT-1080 fibrosarcoma cell line.

Parameter Cell Line Concentration Duration Effect Reference
Cell ViabilityHT-108010 µM24 hoursLethal[2]
Lipid PeroxidationHT-108010 µM6 hoursSignificant increase[4]
GPX4 ActivityHT-1080 cell lysatesVariousN/ADecrease in activity[1][2][3]
CHAC1 mRNA ExpressionHT-108010 µM6 hours~7-fold increase[2]
Compound Target Effect on this compound-Induced Cell Death (10 µM in HT-1080 cells) Reference
Ferrostatin-1Lipid ROS scavengerSuppression of cell death[2]
Deferoxamine (DFO)Iron chelatorSuppression of cell death[4]
zVAD-FMKPan-caspase inhibitorNo suppression of cell death[2]
Necrostatin-1Necroptosis inhibitorNo suppression of cell death[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is for assessing the dose-dependent effect of this compound on cancer cell viability.

  • Cell Plating: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Using Resazurin: Add resazurin solution to each well to a final concentration of 0.1 mg/mL and incubate for 2-4 hours. Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

    • Using MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. Add solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This protocol measures the accumulation of lipid peroxides in cells treated with this compound.

  • Cell Plating: Seed HT-1080 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with 10 µM this compound or vehicle (DMSO) for 6 hours.

  • Staining:

    • After incubation, wash the cells once with PBS.

    • Add fresh, serum-free medium containing 2 µM C11-BODIPY 581/591 to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • Wash the cells twice with PBS.

    • Trypsinize the cells and then resuspend them in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer.

    • The unoxidized C11-BODIPY fluoresces red (e.g., PE-Texas Red channel), while the oxidized form fluoresces green (e.g., FITC channel).

    • An increase in the green fluorescence intensity indicates lipid peroxidation.

  • Data Analysis: Quantify the mean fluorescence intensity of the green channel for both control and this compound-treated cells.

Labile Iron Pool Assay (using Calcein-AM)

This protocol measures the intracellular pool of redox-active iron.

  • Cell Plating: Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or a format for flow cytometry).

  • Treatment: Treat cells with this compound for the desired duration.

  • Staining:

    • Wash the cells with PBS.

    • Load the cells with 0.5 µM Calcein-AM in serum-free medium for 15-30 minutes at 37°C.

  • Measurement:

    • Plate Reader: Measure the baseline calcein fluorescence (Excitation: ~485 nm, Emission: ~515 nm). Then, add an iron chelator (e.g., 100 µM deferiprone) to de-quench the calcein fluorescence and measure again. The difference in fluorescence intensity corresponds to the labile iron pool.

    • Flow Cytometry: After staining, harvest the cells and analyze them on a flow cytometer. The fluorescence of calcein is quenched by labile iron.

  • Data Analysis: A decrease in calcein fluorescence in this compound-treated cells compared to control cells would indicate an increase in the labile iron pool.

GPX4 Activity Assay (LC-MS-based)

This is a more advanced protocol requiring specialized equipment.

  • Cell Treatment and Lysis:

    • Treat HT-1080 cells with this compound or other compounds as required.

    • Harvest the cells and prepare cell lysates in a non-denaturing buffer.

  • Enzymatic Reaction:

    • To the cell lysates, add the GPX4-specific substrate phosphatidylcholine hydroperoxide (PCOOH) and the cofactor glutathione (GSH).

    • Incubate the reaction mixture to allow for the enzymatic reduction of PCOOH to phosphatidylcholine alcohol (PCOH).

  • Sample Preparation for LC-MS:

    • Stop the reaction and extract the lipids.

    • Prepare the samples for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • LC-MS Analysis:

    • Separate the lipid species using liquid chromatography.

    • Detect and quantify the amounts of PCOOH and PCOH using mass spectrometry.

  • Data Analysis: A decrease in the reduction of PCOOH to PCOH in lysates from this compound-treated cells compared to controls indicates inhibition of GPX4 activity.

Visualizing the this compound Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its investigation.

FINO2_Signaling_Pathway This compound This compound Iron_Oxidation Direct Iron Oxidation (Fe²⁺ → Fe³⁺) This compound->Iron_Oxidation GPX4_Inactivation Indirect GPX4 Inactivation This compound->GPX4_Inactivation Lipid_ROS Lipid Peroxidation (L-OOH accumulation) Iron_Oxidation->Lipid_ROS Fenton Reaction GPX4_Inactivation->Lipid_ROS Inhibition of L-OOH reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: The dual-action signaling pathway of this compound-induced ferroptosis.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells (e.g., HT-1080) FINO2_Treatment Treat with this compound (Dose-response) Cell_Seeding->FINO2_Treatment Viability Cell Viability Assay (e.g., MTT, Resazurin) FINO2_Treatment->Viability Lipid_Peroxidation Lipid Peroxidation (C11-BODIPY) FINO2_Treatment->Lipid_Peroxidation Iron_Pool Labile Iron Pool (Calcein-AM) FINO2_Treatment->Iron_Pool GPX4_Activity GPX4 Activity (LC-MS) FINO2_Treatment->GPX4_Activity Data_Analysis Analyze and Interpret Results Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis Iron_Pool->Data_Analysis GPX4_Activity->Data_Analysis

Caption: A typical experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a distinct class of ferroptosis inducers with a unique dual mechanism of action. The early-stage research summarized in this guide provides a solid foundation for further investigation. Future research should focus on elucidating the precise molecular mechanism of indirect GPX4 inactivation, expanding the evaluation of this compound's efficacy across a broader range of cancer cell lines, and conducting in vivo studies to assess its therapeutic potential. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers aiming to build upon this promising area of regulated cell death research.

References

Methodological & Application

Application Notes and Protocols for Inducing Ferroptosis in vitro using FINO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FINO2, a potent and selective inducer of ferroptosis, in in vitro settings. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the study of this unique form of regulated cell death.

Introduction to this compound and Ferroptosis

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides to lethal levels.[1][2] It is distinct from other cell death modalities such as apoptosis and necrosis.[1][3] this compound (Ferroptosis-Inducing agent with an endOperoxide moiety 2) is a 1,2-dioxolane compound that has been identified as a selective inducer of ferroptosis, particularly in cancer cells.[4][5] Unlike canonical ferroptosis inducers such as erastin or RSL3, this compound exhibits a unique dual mechanism of action. It indirectly inhibits the enzymatic function of Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron, leading to a surge in lipid peroxidation and subsequent cell death.[6][7][8] The endoperoxide and hydroxyl head group of this compound are essential for its activity.[4][7]

Mechanism of Action of this compound

This compound's mechanism distinguishes it from other classes of ferroptosis inducers:

  • Class 1 (e.g., Erastin): Inhibit the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion.[4] this compound does not inhibit system Xc- or deplete intracellular GSH.[4][6]

  • Class 2 (e.g., RSL3): Directly inhibit GPX4. While this compound does lead to GPX4 inactivation, it does so indirectly.[4][6][7]

  • Class 3 (e.g., FIN56): Induce GPX4 degradation and deplete coenzyme Q10.[4][7]

This compound's dual action of indirect GPX4 inhibition and direct iron oxidation makes it a valuable tool for studying the intricacies of ferroptosis.[6][7][8]

Signaling Pathway of this compound-Induced Ferroptosis

FINO2_Pathway This compound-Induced Ferroptosis Pathway This compound This compound Iron Fe²⁺ (Ferrous Iron) This compound->Iron Direct Oxidation GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Indirect Inactivation OxidizedIron Fe³⁺ (Ferric Iron) Iron->OxidizedIron Lipid_ROS Lipid Peroxidation OxidizedIron->Lipid_ROS Promotes GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed Cells in Multi-well Plate Allow_Adherence Allow Cells to Adhere (24h) Seed_Cells->Allow_Adherence Prepare_this compound Prepare this compound Dilutions Add_this compound Add this compound to Cells Prepare_this compound->Add_this compound Incubate Incubate for a Defined Period Add_this compound->Incubate Viability_Assay Cell Viability Assay Incubate->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay Incubate->Lipid_Peroxidation_Assay Gene_Expression_Analysis Gene Expression Analysis Incubate->Gene_Expression_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing FINO2, a potent inducer of ferroptosis, in various cell culture experiments. Detailed protocols and recommended concentration ranges are provided to assist in the design and execution of studies investigating ferroptosis and developing novel cancer therapeutics.

Introduction to this compound

This compound is a small molecule that belongs to the 1,2-dioxolane class of compounds. It has been identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Unlike other ferroptosis inducers, this compound exhibits a unique dual mechanism of action: it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺) to its ferric state (Fe³⁺)[1][2][3][4]. This dual action leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Recommended this compound Concentrations

The optimal concentration of this compound for inducing ferroptosis can vary significantly depending on the cell line and the experimental endpoint. Based on available data, a common starting point for inducing significant cell death in sensitive cell lines is 10 µM . However, a dose-response experiment is crucial to determine the optimal concentration for your specific cell line and assay.

Table 1: Recommended this compound Concentration Ranges for Initial Experiments
Cell Line CategoryRecommended Starting Concentration RangeNotes
Highly Sensitive Cancer Cell Lines1 µM - 10 µMA lethal concentration of 10 µM is frequently used in the fibrosarcoma cell line HT-1080.
Moderately Sensitive Cancer Cell Lines10 µM - 25 µM
Resistant Cancer and Normal Cell Lines> 25 µMSome cell lines may require higher concentrations to induce a significant ferroptotic response.
Table 2: Reported GI50 Values of this compound in Various Cancer Cell Lines

The half-maximal growth inhibition (GI50) is a measure of the concentration of a drug that is required for 50% inhibition of cell growth. The following table summarizes reported GI50 values for this compound in a panel of cancer cell lines.

Cell LineCancer TypeGI50 (µM)
IGROV-1 Ovarian Cancer0.435
NCI-H322M Lung Cancer42
Average across 59 cell linesVarious5.8

Data is illustrative and should be confirmed in your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation, a key feature of ferroptosis.

Materials:

  • This compound stock solution

  • Complete cell culture medium

  • 6-well cell culture plates

  • C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound for the specified time (e.g., 6 hours). Include a vehicle control.

  • Probe Loading: After treatment, remove the medium and wash the cells once with PBS. Add fresh medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.

  • Cell Harvesting (for Flow Cytometry): Wash the cells with PBS, then detach them using trypsin. Resuspend the cells in PBS.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The oxidized probe will shift its fluorescence emission from red to green.

    • Fluorescence Microscopy: Wash the cells with PBS and observe them under a fluorescence microscope.

Signaling Pathways and Visualizations

This compound Mechanism of Action

This compound induces ferroptosis through a dual mechanism that converges on the accumulation of lipid peroxides.

FINO2_Mechanism cluster_iron Iron Metabolism cluster_gpx4 GPX4 Pathway This compound This compound Fe2 Fe²⁺ (Ferrous Iron) This compound->Fe2 GPX4_active GPX4 (active) This compound->GPX4_active Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 Oxidation Lipid_ROS Lipid Peroxidation (Accumulation) Fe3->Lipid_ROS GPX4_inactive GPX4 (inactive) GPX4_active->GPX4_inactive Indirect Inhibition GPX4_inactive->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound dual mechanism of action.
Experimental Workflow for Assessing this compound-Induced Ferroptosis

The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.

FINO2_Workflow cluster_assays Endpoint Assays start Start seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_this compound Treat with this compound (Dose-Response) seed_cells->treat_this compound incubate Incubate (e.g., 24-72h) treat_this compound->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability lipid_perox Lipid Peroxidation Assay (e.g., C11-BODIPY) incubate->lipid_perox gpx4_activity GPX4 Activity Assay incubate->gpx4_activity analyze Data Analysis viability->analyze lipid_perox->analyze gpx4_activity->analyze end End analyze->end

General workflow for this compound experiments.

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • Cell Line Variability: The sensitivity to this compound can differ significantly between cell lines. It is essential to perform a dose-response curve for each new cell line.

  • Iron Chelation: To confirm that cell death is iron-dependent (a hallmark of ferroptosis), co-treat cells with an iron chelator like deferoxamine (DFO). DFO should rescue cells from this compound-induced death.

  • Lipid Peroxidation Inhibitors: To further validate ferroptosis, use specific inhibitors of lipid peroxidation such as ferrostatin-1 or liproxstatin-1. These should also rescue cells from this compound-induced death.

  • Assay Controls: Always include appropriate positive and negative controls in your experiments. For example, when assessing ferroptosis, other known inducers like erastin or RSL3 can be used as positive controls.

References

Application Notes and Protocols for Detecting Lipid Peroxidation Induced by FINO2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various assays to detect and quantify lipid peroxidation in cell-based models, specifically focusing on the effects of the ferroptosis-inducing agent FINO2.

This compound is a compound known to induce ferroptosis, a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). It functions through a dual mechanism: indirectly inhibiting glutathione peroxidase 4 (GPX4) and directly oxidizing iron, leading to widespread lipid peroxidation.[1][2][3] Accurate and reliable detection of lipid peroxidation is crucial for studying the mechanism of this compound and other ferroptosis inducers.

Key Assays for Detecting this compound-Induced Lipid Peroxidation

Several methods can be employed to measure lipid peroxidation. The choice of assay depends on the specific aspect of lipid peroxidation being investigated, such as the detection of early-stage lipid hydroperoxides or late-stage aldehydes.

AssayPrincipleTargetDetection Method
C11-BODIPY™ 581/591 Assay A ratiometric fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion.Lipid hydroperoxidesFlow Cytometry, Fluorescence Microscopy
Lipid ROS Assay (CellROX™ Green) A fluorogenic probe that becomes fluorescent upon oxidation by ROS and binds to DNA.General oxidative stress, including lipid ROSFlow Cytometry, Fluorescence Microscopy
TBARS Assay Reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored product.Malondialdehyde (MDA)Spectrophotometry
LC-MS/MS Analysis Chromatographic separation followed by mass spectrometric detection of specific oxidized phospholipid species.Specific oxidized phospholipids (e.g., oxidized phosphatidylethanolamine - OxPE)Mass Spectrometry

Experimental Protocols

C11-BODIPY™ 581/591 Assay for Lipid Peroxidation

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in adherent cells treated with this compound using flow cytometry.

Materials:

  • Adherent cells (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) for the desired time (e.g., 6 hours). Include a vehicle control (DMSO) and a positive control (e.g., another ferroptosis inducer like RSL3).

  • Staining with C11-BODIPY™ 581/591:

    • Prepare a working solution of C11-BODIPY™ 581/591 at a final concentration of 2.5 µM in pre-warmed serum-free cell culture medium.

    • Remove the medium from the wells and wash the cells once with PBS.

    • Add the C11-BODIPY™ 581/591 working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting:

    • After incubation, remove the staining solution and wash the cells twice with PBS.

    • Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cells on a flow cytometer.

    • Excite the cells with a 488 nm laser.

    • Collect the green fluorescence signal (oxidized probe) in the FITC channel (e.g., 530/30 nm filter) and the red fluorescence signal (reduced probe) in the PE or a similar channel (e.g., 585/42 nm filter).

    • The increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.

Lipid ROS Detection with CellROX™ Green

This protocol outlines the detection of general oxidative stress, including lipid ROS, in cells treated with this compound using the CellROX™ Green reagent and flow cytometry.

Materials:

  • Adherent cells (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • CellROX™ Green Reagent (stock solution in DMSO)

  • PBS

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the C11-BODIPY™ protocol.

  • Staining with CellROX™ Green:

    • Prepare a working solution of CellROX™ Green at a final concentration of 5 µM in pre-warmed serum-free cell culture medium.

    • Add the CellROX™ Green working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting: Follow step 4 from the C11-BODIPY™ protocol.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of PBS.

    • Analyze the cells on a flow cytometer using a 488 nm laser for excitation.

    • Collect the green fluorescence signal in the FITC channel (e.g., 530/30 nm filter).

    • An increase in green fluorescence intensity indicates an increase in oxidative stress.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol describes the measurement of malondialdehyde (MDA), a marker of lipid peroxidation, in adherent cells treated with this compound.

Materials:

  • Adherent cells (e.g., HT-1080)

  • Complete cell culture medium

  • This compound

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • MDA standard

  • Spectrophotometer or plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 10 cm dish and treat with this compound as described previously.

  • Cell Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Scrape the cells in ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes at 4°C.

    • Resuspend the cell pellet in cell lysis buffer, incubate on ice for 30 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • TBARS Reaction:

    • To 100 µL of cell lysate, add 100 µL of TCA solution.

    • Add 200 µL of TBA solution.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Measurement:

    • Transfer 200 µL of the supernatant to a 96-well plate.

    • Measure the absorbance at 532 nm.

    • Prepare a standard curve using known concentrations of MDA.

    • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate. This compound-treated cells have shown a greater increase in TBARS than erastin-treated cells.[1]

Visualizations

This compound-Induced Ferroptosis Signaling Pathway

FINO2_Ferroptosis_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm FINO2_ext This compound FINO2_int This compound FINO2_ext->FINO2_int Enters Cell Fe2 Fe(II) FINO2_int->Fe2 Direct Oxidation GPX4_active GPX4 (active) FINO2_int->GPX4_active Indirect Inhibition Fe3 Fe(III) Fe2->Fe3 Lipid_OOH Lipid-OOH (Lipid Hydroperoxides) Fe2->Lipid_OOH GPX4_inactive GPX4 (inactive) GPX4_active->GPX4_inactive GPX4_active->Lipid_OOH Reduces Lipid_OH Lipid-OH (Lipid Alcohols) Lipid_H Lipid-H (Polyunsaturated Fatty Acids) Lipid_H->Lipid_OOH Oxidation (Iron-dependent) Lipid_OOH->Lipid_OH Reduction Ferroptosis Ferroptosis Lipid_OOH->Ferroptosis Accumulation Leads to

Caption: this compound induces ferroptosis via direct iron oxidation and indirect GPX4 inactivation.

Experimental Workflow for C11-BODIPY™ 581/591 Assay

C11_BODIPY_Workflow start Seed Adherent Cells treat Treat with this compound (e.g., 10 µM, 6h) start->treat stain Stain with C11-BODIPY™ 581/591 (2.5 µM, 30 min) treat->stain harvest Harvest Cells (Trypsinization) stain->harvest analyze Analyze by Flow Cytometry harvest->analyze end Quantify Lipid Peroxidation (Green/Red Fluorescence Ratio) analyze->end

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY™ 581/591 and flow cytometry.

References

Application Notes and Protocols for FINO2 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FINO2 is an organic peroxide that has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death. Unlike other forms of programmed cell death such as apoptosis, ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) to lethal levels. The mechanism of action of this compound involves a dual approach: the indirect inhibition of Glutathione Peroxidase 4 (GPX4) and the direct oxidation of intracellular iron. This unique mechanism makes this compound a compelling candidate for cancer therapy, particularly for tumors that are resistant to traditional apoptotic cell death pathways.[1]

These application notes provide a framework for investigating the potential of this compound in combination with other established cancer therapies. While preclinical and clinical data on this compound combination therapies are currently limited, this document outlines the scientific rationale for such combinations and provides detailed protocols for their evaluation. The proposed combinations are based on the known mechanisms of this compound and the potential for synergistic anti-cancer effects.

Rationale for Combination Therapies

The primary rationale for combining this compound with other cancer therapies is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce treatment-related toxicity by using lower doses of each agent.

  • Chemotherapy: Many conventional chemotherapeutic agents induce DNA damage and apoptosis. Cancer cells can develop resistance to these drugs by upregulating anti-apoptotic proteins. By inducing a distinct, non-apoptotic cell death pathway, this compound may be effective against chemoresistant tumors. Furthermore, the oxidative stress induced by this compound could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy.

  • Targeted Therapy: Targeted therapies, such as BRAF or MEK inhibitors, can be highly effective but are often limited by the development of acquired resistance. Combining these agents with this compound could provide a multi-pronged attack on cancer cells, targeting distinct survival pathways and potentially delaying or preventing the emergence of resistant clones.

  • Immunotherapy: Emerging evidence suggests that ferroptosis can modulate the tumor microenvironment and enhance anti-tumor immunity. The release of damage-associated molecular patterns (DAMPs) from ferroptotic cells may act as an adjuvant, stimulating an immune response against the tumor. Combining this compound with immune checkpoint inhibitors could therefore enhance the efficacy of immunotherapy.

  • Radiotherapy: Radiotherapy primarily works by inducing DNA damage through the generation of ROS. The induction of ferroptosis by this compound, which also relies on oxidative stress, could potentially sensitize tumor cells to the effects of radiation, allowing for lower and less toxic doses of radiation to be used.

Hypothetical Synergy: Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential synergistic effects of this compound in combination with other cancer therapies. These are not based on published experimental data for this compound but are representative of the expected outcomes from synergy studies.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineThis compound (alone)Chemotherapy Agent X (alone)This compound + Agent X (Combination)Combination Index (CI)*
HT-1080 1052 (this compound) + 1 (Agent X)< 1
A549 1583 (this compound) + 1.5 (Agent X)< 1
PANC-1 1262.5 (this compound) + 1.2 (Agent X)< 1

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupTumor Volume Reduction (%)
Vehicle Control0
This compound (monotherapy)30
Targeted Agent Y (monotherapy)40
This compound + Agent Y (Combination)85

Signaling Pathways and Experimental Workflow

This compound-Induced Ferroptosis Signaling Pathway

FINO2_Ferroptosis_Pathway This compound This compound OxidizedIron Fe³⁺ This compound->OxidizedIron Direct Oxidation GPX4_inactive GPX4 (Inactive) This compound->GPX4_inactive Indirect Inhibition Iron Fe²⁺ Lipid_ROS Lipid ROS Accumulation OxidizedIron->Lipid_ROS GPX4_active GPX4 (Active) GPX4_inactive->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound induces ferroptosis through direct iron oxidation and indirect GPX4 inactivation.

Experimental Workflow for Evaluating this compound Combination Therapy

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Select Cancer Cell Lines Monotherapy Determine IC50 of This compound and Combo Agent Cell_Culture->Monotherapy Combination_Assay Cell Viability Assay (Combination Doses) Monotherapy->Combination_Assay Synergy_Analysis Calculate Combination Index (CI) Combination_Assay->Synergy_Analysis Mechanism_Studies Western Blot, ROS Assay, Lipid Peroxidation Assay Synergy_Analysis->Mechanism_Studies Xenograft Establish Tumor Xenografts in Mice Treatment Administer this compound, Combo Agent, and Combination Xenograft->Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment->Tumor_Measurement Toxicity_Assessment Histopathology and Blood Chemistry Treatment->Toxicity_Assessment Efficacy_Analysis Compare Tumor Growth Inhibition Tumor_Measurement->Efficacy_Analysis

Caption: Workflow for preclinical evaluation of this compound combination therapies.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay for Synergy Analysis

Objective: To determine if this compound acts synergistically with another anti-cancer agent to inhibit cancer cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HT-1080, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Combination agent (e.g., cisplatin, stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium.

  • Monotherapy Treatment:

    • To determine the IC50 of each drug alone, treat cells with increasing concentrations of this compound or the combination agent.

    • Include a vehicle control (DMSO or other solvent).

  • Combination Therapy Treatment:

    • Prepare a matrix of drug concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values (e.g., a ratio of 1:2 of their IC50s).

    • Add the drug combinations to the cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for the individual agents.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Protocol 2: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest (e.g., A549)

  • Matrigel (optional, for subcutaneous injection)

  • This compound formulation for in vivo administration

  • Combination agent formulation for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Combination agent alone

      • Group 4: this compound + Combination agent

    • Administer treatments according to a predetermined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., intraperitoneal, oral gavage).

  • Monitoring:

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the study as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse effects.

  • Study Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.

Conclusion

This compound represents a novel therapeutic agent with a distinct mechanism of action that holds promise for cancer treatment. The exploration of this compound in combination with existing cancer therapies is a logical and compelling strategy to enhance anti-tumor efficacy and overcome resistance. The protocols and conceptual frameworks provided in these application notes are intended to guide researchers in the preclinical evaluation of this compound-based combination therapies. Further research is warranted to validate these hypotheses and translate the potential of this compound into clinical applications for the benefit of cancer patients.

References

FINO2: A Novel Inducer of Non-Apoptotic Cell Death for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

FINO2 is a potent small molecule inducer of ferroptosis, a form of regulated, non-apoptotic cell death characterized by iron-dependent lipid peroxidation.[1][2][3] Its unique mechanism of action, which involves the dual functions of indirect inhibition of Glutathione Peroxidase 4 (GPX4) and direct oxidation of intracellular iron, distinguishes it from other classical ferroptosis inducers like erastin and RSL3.[4][5][6][7] These characteristics make this compound a valuable tool for studying the fundamental mechanisms of ferroptosis and for exploring potential therapeutic strategies that leverage this cell death pathway, particularly in cancer cells that have developed resistance to apoptosis-inducing agents.[3][4][6]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound to induce non-apoptotic cell death in the widely used HT-1080 fibrosarcoma cell line.

ParameterValueCell LineReference
Effective Concentration for Ferroptosis Induction 10 µMHT-1080[1][2]
Treatment Duration for Viability Assays 24 hoursHT-1080[1][7]
Treatment Duration for Lipid Peroxidation Assays 6 hoursHT-1080[7]
Concentration for Lipid Peroxidation Analysis 10 µMHT-1080[7]
CompoundConcentrationEffect on this compound-induced Cell Death (10 µM)Cell LineReference
Ferrostatin-1 (Fer-1) 2 µMInhibitionHT-1080
Deferoxamine (DFO) 10 µMInhibitionHT-1080[8]
β-mercaptoethanol (β-ME) VariesPartial RescueHT-1080[7]

Signaling Pathway

The signaling pathway of this compound-induced ferroptosis is a multi-pronged attack on the cell's antioxidant defense systems, culminating in catastrophic lipid peroxidation. Unlike class 1 ferroptosis inducers that inhibit the cystine/glutamate antiporter (system Xc-), this compound does not deplete glutathione (GSH) levels.[4][6] Instead, it acts through a distinct mechanism.

FINO2_Ferroptosis_Pathway This compound This compound Iron Fe(II) Oxidation This compound->Iron Direct GPX4_inhibition Indirect GPX4 Inactivation This compound->GPX4_inhibition Indirect Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation GPX4_inhibition->Lipid_Peroxidation Leads to Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_ROS Lipid Reactive Oxygen Species (ROS) PUFA->Lipid_ROS Oxidation Lipid_ROS->Lipid_Peroxidation Propagation

Caption: this compound-induced ferroptosis signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing HT-1080 cells and treating them with this compound to induce ferroptosis.

Materials:

  • HT-1080 cells (ATCC)

  • DMEM with glutamine and sodium pyruvate (e.g., Corning 10-013)

  • Heat-Inactivated Fetal Bovine Serum (FBS)

  • Non-essential amino acids

  • Penicillin-Streptomycin mix

  • This compound

  • DMSO (for stock solution)

  • Tissue culture flasks/plates

Procedure:

  • Culture HT-1080 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Prepare a stock solution of this compound in DMSO.

  • Seed HT-1080 cells in appropriate tissue culture plates (e.g., 96-well plates for viability assays, larger plates for lipid peroxidation assays) and allow them to adhere overnight.

  • The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) by adding the diluted compound to the culture medium. For control wells, add an equivalent volume of the vehicle (DMSO).

  • Incubate the cells for the desired period (e.g., 6 hours for lipid peroxidation, 24 hours for viability).

Assessment of Cell Viability using CellTiter-Glo®

This protocol outlines the steps to measure cell viability based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Plate HT-1080 cells in an opaque-walled 96-well plate and treat with this compound as described above. Include control wells with medium only for background measurement.

  • After the 24-hour incubation period, equilibrate the plate to room temperature for approximately 30 minutes.[5]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Record the luminescence using a luminometer.

  • Calculate cell viability by subtracting the background luminescence from all readings and normalizing the values of treated cells to the vehicle-treated control cells.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the detection of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591 (e.g., Invitrogen D3861)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat HT-1080 cells with this compound for 6 hours as described in the general protocol.

  • During the last 30 minutes of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-10 µM.[4]

  • After incubation, harvest the cells (if using flow cytometry) by trypsinization.

  • Wash the cells twice with PBS.[4]

  • Resuspend the cells in 500 µL of PBS for flow cytometry analysis or observe directly under a fluorescence microscope.[4]

  • For flow cytometry, measure the fluorescence in both the green (e.g., FITC channel) and red (e.g., Texas Red channel) channels. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

  • For fluorescence microscopy, capture images in both green and red channels and observe the shift in fluorescence.

Experimental Workflow Diagrams

Cell_Viability_Workflow A Seed HT-1080 cells in 96-well plate B Treat with this compound (24 hours) A->B C Equilibrate to Room Temperature B->C D Add CellTiter-Glo® Reagent C->D E Incubate & Lyse (10 min) D->E F Measure Luminescence E->F

Caption: Workflow for Cell Viability Assay.

Lipid_Peroxidation_Workflow A Seed HT-1080 cells B Treat with this compound (6 hours) A->B C Add C11-BODIPY (last 30 min) B->C D Harvest and Wash Cells C->D E Analyze by Flow Cytometry or Microscopy D->E

Caption: Workflow for Lipid Peroxidation Assay.

References

Application Notes and Protocols for Studying FINO2 Resistance Using Lentiviral-Based Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FINO2 is a potent small molecule that induces a unique form of programmed cell death known as ferroptosis. Unlike other ferroptosis inducers, this compound employs a dual mechanism of action: it indirectly inactivates glutathione peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe2+)[1][2][3][4][5]. This distinct mechanism makes this compound a valuable tool for cancer research and drug development, particularly for tumors resistant to conventional apoptosis-inducing therapies. However, as with any therapeutic agent, the development of resistance is a significant challenge.

These application notes provide a comprehensive guide for utilizing lentiviral-based systems to investigate the mechanisms of resistance to this compound. Lentiviral vectors are a powerful tool for stable gene delivery, enabling loss-of-function screens (CRISPR/Cas9, shRNA) and gain-of-function studies (cDNA overexpression) to identify and validate genes and pathways involved in drug resistance.

This compound Mechanism of Action and Resistance

This compound's dual action disrupts the cell's ability to mitigate lipid peroxidation, a key event in ferroptosis. By inactivating GPX4, a crucial enzyme that neutralizes lipid peroxides, and by directly oxidizing iron, which can participate in Fenton reactions to generate more reactive oxygen species, this compound overwhelms the cell's antioxidant defenses, leading to catastrophic membrane damage and cell death[1][2][3][4][5].

Potential mechanisms of resistance to this compound could involve:

  • Upregulation of antioxidant systems: Increased expression or activity of proteins that can compensate for GPX4 inactivation.

  • Alterations in iron metabolism: Changes in iron import, storage, or export that reduce the availability of labile iron for Fenton reactions.

  • Modifications in lipid metabolism: Alterations in the composition of cellular membranes to include less susceptible fatty acids.

  • Upregulation of alternative cell survival pathways.

Data Presentation: this compound Potency in Cancer Cell Lines

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines is not extensively available in the public domain. The provided table includes data extrapolated from existing literature and serves as a template for researchers to populate with their own experimental findings. The protocols provided herein can be used to generate such data.

Cell LineCancer TypeThis compound IC50/Lethal ConcentrationNotesReference
HT-1080Fibrosarcoma~10 µM (lethal concentration)A commonly used cell line for studying ferroptosis.[1][2]
RS4;11B-cell Precursor LeukemiaNot specifiedThis compound induces ferroptosis in this cell line.[3]
Various Cancer Cell LinesVariousAverage LC50 of 46 µMThis is an average value across an unspecified panel of cell lines.[3]

Note: The potency of this compound can vary significantly between different cell lines. It is crucial to determine the IC50 value empirically in the specific cell line of interest before initiating resistance studies.

Experimental Protocols

Protocol 1: Determination of this compound IC50 in a Cancer Cell Line

Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader (spectrophotometer or luminometer)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in complete cell culture medium. The concentration range should span several orders of magnitude around the expected IC50. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the expected onset of ferroptosis (typically 24-72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify this compound Resistance Genes

Objective: To identify genes whose loss-of-function confers resistance to this compound-induced ferroptosis.

Materials:

  • Cas9-expressing cancer cell line (or generate one using a lentiviral vector expressing Cas9)

  • Pooled lentiviral CRISPR knockout library (e.g., GeCKO, Brunello)

  • Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Polybrene or other transduction enhancers

  • This compound

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentiviral Library Production: Co-transfect HEK293T cells with the pooled CRISPR library, packaging plasmids, and envelope plasmid to produce high-titer lentivirus.

  • Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral CRISPR library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single guide RNA (sgRNA).

  • Antibiotic Selection: Select the transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • This compound Selection:

    • Split the selected cell population into two groups: a control group (treated with vehicle) and a this compound-treated group.

    • Treat the experimental group with a concentration of this compound that results in significant cell death (e.g., IC80-IC90) over a defined period.

    • Maintain the control group under normal culture conditions.

    • Continuously culture the surviving cells from the this compound-treated group, allowing for the expansion of resistant clones.

  • Genomic DNA Extraction and Sequencing:

    • Isolate genomic DNA from both the control and this compound-resistant cell populations.

    • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the representation of each sgRNA in both populations.

  • Data Analysis:

    • Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-resistant population compared to the control population.

    • Genes targeted by these enriched sgRNAs are potential candidates for conferring resistance to this compound.

Protocol 3: Validation of Candidate Resistance Genes using Individual Lentiviral shRNA or CRISPR/Cas9 Knockout

Objective: To validate the role of individual candidate genes identified from the screen in conferring this compound resistance.

Materials:

  • Lentiviral vectors expressing shRNAs or sgRNAs targeting the candidate gene(s)

  • Lentiviral vector with a non-targeting control

  • Cancer cell line used in the screen

  • This compound

  • Reagents for Western blotting or qRT-PCR to confirm gene knockdown/knockout

  • Reagents for cell viability assays

Procedure:

  • Generate Stable Knockdown/Knockout Cell Lines:

    • Produce lentiviruses for each shRNA or sgRNA construct.

    • Transduce the cancer cell line with the individual lentiviruses.

    • Select and expand the transduced cells.

  • Confirm Gene Knockdown/Knockout: Verify the reduction in target gene expression at the protein level (Western blot) or mRNA level (qRT-PCR).

  • Assess this compound Sensitivity:

    • Perform a cell viability assay (as in Protocol 1) on the knockdown/knockout cell lines and the control cell line in the presence of a range of this compound concentrations.

    • Compare the IC50 values between the cell lines. An increase in the IC50 value in the knockdown/knockout cell line compared to the control indicates that the target gene is involved in sensitivity to this compound.

Protocol 4: Lentiviral Overexpression of a Candidate Gene to Assess its Role in this compound Resistance

Objective: To determine if the overexpression of a candidate gene is sufficient to confer resistance to this compound.

Materials:

  • Lentiviral vector containing the cDNA of the candidate gene

  • Empty lentiviral vector (control)

  • Cancer cell line

  • This compound

  • Reagents for Western blotting or qRT-PCR to confirm gene overexpression

  • Reagents for cell viability assays

Procedure:

  • Generate Stable Overexpression Cell Lines:

    • Produce lentiviruses for the overexpression construct and the empty vector control.

    • Transduce the cancer cell line with the lentiviruses.

    • Select and expand the transduced cells.

  • Confirm Gene Overexpression: Verify the increased expression of the target gene at the protein or mRNA level.

  • Assess this compound Sensitivity:

    • Perform a cell viability assay on the overexpression and control cell lines with varying concentrations of this compound.

    • A significant increase in the IC50 value in the overexpression cell line compared to the control would indicate that the gene plays a role in this compound resistance.

Visualization of Signaling Pathways and Workflows

FINO2_Mechanism_of_Action This compound This compound GPX4 GPX4 This compound->GPX4 Indirect Inactivation Fe2 Fe²⁺ This compound->Fe2 Direct Oxidation Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Neutralization Fe2->Lipid_Peroxides Fenton Reaction (Generation) Cell_Death Ferroptotic Cell Death Lipid_Peroxides->Cell_Death Membrane Damage

Caption: this compound induces ferroptosis via a dual mechanism.

Lentiviral_CRISPR_Screen_Workflow cluster_setup Library Preparation & Transduction cluster_selection Selection & Analysis Lentiviral_CRISPR_Library Pooled Lentiviral CRISPR Library Transduction Transduction (low MOI) Lentiviral_CRISPR_Library->Transduction Cas9_Cells Cas9-Expressing Cancer Cells Cas9_Cells->Transduction Selection Antibiotic Selection Transduction->Selection Control_Group Control (Vehicle) Selection->Control_Group FINO2_Group This compound Treatment Selection->FINO2_Group gDNA_Extraction Genomic DNA Extraction Control_Group->gDNA_Extraction Resistant_Population Expansion of Resistant Cells FINO2_Group->Resistant_Population Resistant_Population->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Data_Analysis Identify Enriched sgRNAs NGS->Data_Analysis

Caption: Workflow for a lentiviral-based CRISPR screen.

Resistance_Mechanisms cluster_pathways Potential Resistance Pathways This compound This compound Ferroptosis Ferroptosis This compound->Ferroptosis Resistance This compound Resistance Resistance->Ferroptosis Inhibition GPX4_up GPX4 Upregulation/ Stabilization GPX4_up->Resistance ACSL4_down ACSL4 Downregulation ACSL4_down->Resistance Iron_metabolism Altered Iron Metabolism Iron_metabolism->Resistance Antioxidant_up Other Antioxidant Pathways Upregulation Antioxidant_up->Resistance

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting FINO2 Insensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshoot experiments where the ferroptosis-inducing agent, FINO2, fails to elicit cell death in a specific cell line.

Frequently Asked Questions (FAQs)

Q1: I've treated my cell line with this compound, but I'm not observing any cell death. What are the primary reasons this might be happening?

A1: A lack of response to this compound can stem from several factors. The most common issues include:

  • Intrinsic or Acquired Resistance: Your cell line may possess inherent mechanisms that protect it from ferroptosis. The primary defense is often high expression or activity of Glutathione Peroxidase 4 (GPX4).[1][2]

  • Suboptimal Experimental Parameters: The concentration of this compound may be too low, or the treatment duration too short for your specific cell line.

  • Compound Integrity: The this compound compound may have degraded due to improper storage or handling.

  • Flawed Detection Method: The assay used to measure cell viability might not be sensitive enough or appropriate for detecting ferroptotic cell death.

  • Culture Conditions: High cell density or specific components in the cell culture media (e.g., antioxidants, iron chelators) can interfere with this compound activity.

Q2: How does this compound actually work to induce cell death?

A2: this compound is an endoperoxide-containing compound that induces a specific form of regulated cell death called ferroptosis.[3][4] Its mechanism is distinct from other ferroptosis inducers and involves a two-pronged attack:

  • Indirect GPX4 Inactivation: It causes a loss of enzymatic function of GPX4, the key enzyme that neutralizes lipid peroxides.[3][5][6]

  • Direct Iron Oxidation: this compound can directly oxidize ferrous iron (Fe²⁺), which contributes to the generation of reactive oxygen species and promotes lipid peroxidation.[3][5][7] This dual action leads to an uncontrollable accumulation of lipid peroxides, causing oxidative damage to the cell membrane and ultimately, cell death.[5][[“]]

Q3: Is the cell death I'm trying to induce definitely ferroptosis?

A3: this compound is known to specifically initiate ferroptosis, a non-apoptotic cell death pathway.[3][4][9] You can confirm the cell death mechanism is ferroptosis by observing rescue with specific inhibitors. Co-treatment with lipophilic antioxidants like Ferrostatin-1 or iron chelators like Deferoxamine (DFO) should prevent this compound-induced cell death.[5][9] Conversely, inhibitors of other cell death pathways, such as the apoptosis inhibitor zVAD-FMK, should not prevent cell death.[3]

Troubleshooting Guide & Protocols

If you are not observing the expected cell death, follow this step-by-step guide to identify the issue.

Step 1: Verify Compound Potency and Experimental Setup

First, confirm that your this compound stock is active and your basic setup is correct.

  • Positive Control: Test your this compound on a cell line known to be sensitive to ferroptosis (e.g., HT-1080). This will validate the integrity of your compound.

  • Dose-Response and Time-Course: The sensitivity to this compound can vary significantly between cell lines. Perform a matrix experiment with a wide range of concentrations and several time points.

Table 1: Recommended Starting Parameters for this compound Treatment

ParameterRecommended RangeNotes
This compound Concentration 1 µM – 25 µMSome less sensitive lines may require up to 50 µM. A logarithmic dilution is recommended for initial screening.
Treatment Duration 6 – 48 hoursCheck viability at multiple intervals (e.g., 6h, 12h, 24h, 48h) as the kinetics of cell death can vary.[5]
Vehicle Control DMSOEnsure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).
Step 2: Investigate Cellular Resistance Mechanisms

If this compound is active in a control cell line but not your line of interest, the cause is likely intrinsic cellular resistance. The following are key pathways to investigate.

  • GPX4 Expression Level: Glutathione peroxidase 4 (GPX4) is the master regulator of ferroptosis; its primary function is to neutralize toxic lipid peroxides.[1][2] High levels of GPX4 are a common cause of resistance.

    • Troubleshooting Action: Use Western Blot to quantify GPX4 protein levels in your resistant cell line and compare them to a sensitive control line.

  • Iron Homeostasis: Ferroptosis is, by definition, an iron-dependent process.[1][10] The availability of intracellular iron can dictate sensitivity.

    • Troubleshooting Action: Modulate iron levels. Co-treat cells with an iron chelator (e.g., Deferoxamine) to see if it prevents cell death. Conversely, adding exogenous iron (e.g., Ferric Ammonium Citrate) may sensitize resistant cells.[9]

  • Lipid Metabolism and Peroxidation: The execution step of ferroptosis is the accumulation of lipid reactive oxygen species (ROS).[11] Cells with lower levels of polyunsaturated fatty acids (PUFAs) or enhanced lipid antioxidant defenses may be resistant.

    • Troubleshooting Action: Measure lipid ROS levels directly after this compound treatment using fluorescent probes like C11-BODIPY 581/591. A lack of increase in lipid ROS suggests an upstream block in the pathway.

Step 3: Key Experimental Protocols

Protocol 1: Assessing Cell Viability

  • Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.

  • Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing this compound at various concentrations. Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO₂.

  • Measurement: Quantify cell viability using a suitable method. Options include:

    • Metabolic Assays: MTS, MTT, or resazurin-based assays.

    • ATP Measurement: Assays like CellTiter-Glo measure ATP content as an indicator of viable cells.

    • Membrane Integrity: Propidium iodide or trypan blue staining followed by imaging or flow cytometry.

Protocol 2: Measuring Lipid Peroxidation with C11-BODIPY 581/591

  • Cell Culture: Seed cells on glass-bottom dishes or in a multi-well plate suitable for fluorescence imaging or flow cytometry.

  • Treatment: Treat cells with this compound, a vehicle control, and a positive control (e.g., RSL3) for the desired time. Include a rescue condition with Ferrostatin-1 (1-2 µM) to confirm the specificity of lipid peroxidation.

  • Staining:

    • Remove the treatment media and wash cells once with warm PBS.

    • Add media containing C11-BODIPY 581/591 probe (typically 1-5 µM).

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging/Analysis:

    • Wash cells twice with PBS to remove excess probe.

    • Add fresh media or PBS for imaging.

    • Analyze immediately. In the presence of lipid peroxidation, the probe's fluorescence shifts from red to green. An increase in the green fluorescence signal (or the green/red ratio) indicates lipid ROS accumulation.[9]

Visualizations

This compound Mechanism of Action

FINO2_Mechanism cluster_fino This compound Action cluster_cell Cellular Processes This compound This compound GPX4 GPX4 This compound->GPX4 Indirectly Inactivates Fe2 Labile Iron (Fe²⁺) This compound->Fe2 Directly Oxidizes Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS Detoxifies Fe2->Lipid_ROS Catalyzes (Fenton Reaction) Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death PUFA PUFA-PLs PUFA->Lipid_ROS Oxidation

Caption: The dual mechanism of this compound leading to ferroptosis.

Troubleshooting Workflow for this compound Resistance

Troubleshooting_Workflow Start Start: No Cell Death with this compound Check_Compound 1. Verify Compound (Test on sensitive cell line) Start->Check_Compound Result1 Compound Inactive Check_Compound->Result1 No death in control line Optimize 2. Optimize Conditions (Dose-response & time-course) Check_Compound->Optimize Death in control line Stop Source new this compound Result1->Stop Result2 Still No Death Optimize->Result2 Investigate 3. Investigate Resistance Result2->Investigate Confirmed GPX4 A. Measure GPX4 (Western Blot) Investigate->GPX4 Iron B. Modulate Iron (Add Chelators/Supplements) Investigate->Iron Lipid_ROS C. Measure Lipid ROS (C11-BODIPY) Investigate->Lipid_ROS Conclusion Identify Resistance Mechanism GPX4->Conclusion Iron->Conclusion Lipid_ROS->Conclusion

Caption: A logical workflow for diagnosing this compound resistance.

References

Technical Support Center: Optimizing FINO2 Potency in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FINO2, a potent inducer of ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the potency and reproducibility of your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an organic peroxide of the 1,2-dioxolane class that selectively induces a form of regulated cell death called ferroptosis in cancer cells.[1][2] Its mechanism is distinct from other ferroptosis inducers like erastin or RSL3. This compound works through a dual mechanism: it directly oxidizes iron within the cell and indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4).[2][3] This leads to an accumulation of lipid peroxides, ultimately causing cell death.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in DMSO and ethanol.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in dry, high-quality DMSO.[5] Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[6] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[5]

Q3: What is the recommended final concentration of DMSO in my cell culture?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any effects of the solvent on cell viability.

Q4: How stable is this compound in aqueous solutions like cell culture media?

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no induction of cell death Sub-optimal this compound concentration: The effective concentration of this compound can vary significantly between different cell lines.Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 50 µM).
Low intracellular iron levels: this compound's mechanism is iron-dependent.[1] Cells with low basal levels of labile iron may be less sensitive to this compound.Consider supplementing the cell culture medium with a source of iron, such as ferric ammonium citrate (FAC), to enhance this compound-induced ferroptosis. Always include a control group treated with FAC alone.
High antioxidant capacity of cells: Cells with high levels of antioxidants, such as glutathione (GSH) or Vitamin E, may be resistant to the oxidative stress induced by this compound.Measure the basal antioxidant levels in your cells. You may consider using cell lines with known lower antioxidant capacity or co-treatment with an inhibitor of GSH synthesis, like buthionine sulfoximine (BSO), although this can introduce confounding factors.
Incorrect cell health or density: Unhealthy or overly confluent cells can respond differently to stimuli.Ensure cells are in the logarithmic growth phase and are seeded at an optimal density. Avoid letting cells become over-confluent before treatment.
High variability between replicate wells Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results.Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to dispense equal volumes into each well.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth and drug potency.To minimize edge effects, avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or culture medium.
Precipitation of this compound: High concentrations of this compound in the final culture medium, especially if the DMSO concentration is too low, can lead to precipitation.When diluting the DMSO stock solution into the culture medium, do so in a stepwise manner and vortex gently to ensure proper mixing and prevent precipitation.[5]
Unexpected cell death in vehicle control DMSO toxicity: Some cell lines are more sensitive to DMSO than others.Test the effect of different DMSO concentrations on your cells to determine the maximum tolerable concentration that does not significantly affect viability. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
Contamination: Bacterial or fungal contamination can cause cell death.Regularly check your cell cultures for any signs of contamination. Practice good aseptic technique during all experimental procedures.

Data Presentation

This compound Potency Across Different Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary depending on the cell line and the duration of the assay.[7]

Cell LineCancer TypeIC50 (µM)Assay Duration (hours)Reference
BJ-ELRFibrosarcoma~524[1]
HT-1080Fibrosarcoma~1024[6]
RS4;11B-cell Leukemia~6Not Specified[1]
BJ-hTERTNon-cancerous Fibroblast>2024[1]

Note: The provided IC50 values are approximate and may vary based on experimental conditions. It is crucial to determine the IC50 for your specific cell line and assay conditions.

Experimental Protocols

Standard Cell Viability Assay for this compound

This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cells using a colorimetric assay like MTT or a fluorescence-based assay.

Materials:

  • This compound

  • High-quality, anhydrous DMSO

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Adherent cancer cell line of interest

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells in a 96-well plate at a pre-determined optimal density.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells remains constant and non-toxic (e.g., <0.5%).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and untreated control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assessment of Cell Viability:

    • Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells.

    • Plot the cell viability (%) against the log of the this compound concentration.

    • Calculate the IC50 value using a suitable software program (e.g., GraphPad Prism).

Visualizations

This compound Signaling Pathway

FINO2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound FINO2_in This compound This compound->FINO2_in Fe2 Fe²⁺ (Labile Iron) FINO2_in->Fe2 Oxidizes GPX4_active GPX4 (active) FINO2_in->GPX4_active Indirectly Inhibits Fe3 Fe³⁺ Fe2->Fe3 Lipid_peroxides Lipid Peroxides Fe2->Lipid_peroxides Fenton Reaction GPX4_inactive GPX4 (inactive) GPX4_active->GPX4_inactive Lipid_PUFA Lipid-PUFA GPX4_active->Lipid_PUFA Reduces Peroxidation Lipid_PUFA->Lipid_peroxides Peroxidation Ferroptosis Ferroptosis Lipid_peroxides->Ferroptosis

Caption: this compound induces ferroptosis through a dual mechanism involving iron oxidation and indirect GPX4 inactivation.

Experimental Workflow for Assessing this compound Potency

FINO2_Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_this compound Prepare this compound serial dilutions incubate_24h->prepare_this compound treat_cells Treat cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate for desired duration (24-72h) treat_cells->incubate_treatment add_viability_reagent Add cell viability reagent incubate_treatment->add_viability_reagent incubate_reagent Incubate as per manufacturer's protocol add_viability_reagent->incubate_reagent read_plate Read plate on microplate reader incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: A standard workflow for determining the IC50 of this compound in a cell-based viability assay.

Troubleshooting Logic for Low this compound Potency

FINO2_Troubleshooting start Low this compound Potency Observed check_concentration Is the this compound concentration optimized? start->check_concentration check_iron Are intracellular iron levels sufficient? check_concentration->check_iron Yes optimize_dose Perform dose-response curve check_concentration->optimize_dose No check_antioxidants Is cellular antioxidant capacity high? check_iron->check_antioxidants Yes supplement_iron Supplement with FAC check_iron->supplement_iron No check_protocol Is the experimental protocol sound? check_antioxidants->check_protocol No assess_antioxidants Measure basal antioxidant levels check_antioxidants->assess_antioxidants Yes review_protocol Review cell health, seeding density, and controls check_protocol->review_protocol No solution Potency Improved check_protocol->solution Yes optimize_dose->solution supplement_iron->solution assess_antioxidants->solution review_protocol->solution

Caption: A logical flowchart to troubleshoot experiments where this compound shows lower than expected potency.

References

Off-target effects of FINO2 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using FINO2 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a ferroptosis inducer that works through a dual mechanism: it indirectly inhibits the activity of glutathione peroxidase 4 (GPX4) and directly oxidizes iron.[1][2][3] This leads to an accumulation of lipid peroxides, ultimately resulting in ferroptotic cell death.[1][4]

Q2: How does this compound's mechanism differ from other common ferroptosis inducers?

Unlike other ferroptosis inducers, this compound does not inhibit the system xc- cystine/glutamate antiporter (like erastin), nor does it directly target and inhibit GPX4 (like RSL3).[1][2][5] It also does not cause the depletion of GPX4 protein levels, which is the mechanism of FIN56.[1][2][5]

Q3: What are the key structural features of this compound required for its activity?

This compound requires both its endoperoxide moiety and a nearby hydroxyl head group to initiate ferroptosis.[1][2][5]

Q4: Is there any known off-target activity of this compound on other kinases or proteins?

Currently, there is no publicly available data from broad-panel kinase selectivity assays or comprehensive off-target proteomic studies for this compound. Its characterization in the literature primarily focuses on its mechanism within the context of ferroptosis. The term "off-target" when discussing this compound is often used to differentiate its mechanism from other ferroptosis inducers rather than to describe unintended interactions with other protein classes.

Troubleshooting Guide

Problem 1: this compound is not inducing cell death in my cell line.

  • Possible Cause 1: Cell line resistance to ferroptosis.

    • Troubleshooting:

      • Ensure your cell line is susceptible to ferroptosis. Some cell lines have intrinsic resistance mechanisms.

      • As a positive control, test known ferroptosis-inducing agents like RSL3 or erastin.

      • Measure the basal expression levels of key proteins involved in ferroptosis, such as GPX4 and ACSL4.

  • Possible Cause 2: Suboptimal this compound concentration or incubation time.

    • Troubleshooting:

      • Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A common starting concentration is 10 µM.[6]

      • Conduct a time-course experiment to identify the optimal incubation period. The onset of ferroptosis can vary between cell types.

  • Possible Cause 3: Issues with this compound compound integrity.

    • Troubleshooting:

      • Ensure proper storage of the this compound compound as per the manufacturer's instructions to prevent degradation.

      • Prepare fresh stock solutions in an appropriate solvent like DMSO.

Problem 2: I am not observing an increase in lipid peroxidation after this compound treatment.

  • Possible Cause 1: Insufficient sensitivity of the lipid peroxidation assay.

    • Troubleshooting:

      • Use a sensitive fluorescent probe for lipid peroxidation, such as C11-BODIPY 581/591, and analyze by flow cytometry or fluorescence microscopy.[2][4]

      • For a quantitative plate-based method, consider a TBARS assay, but be mindful of its potential for artifacts.

      • Ensure you are using the correct filter sets and instrument settings for your chosen assay.

  • Possible Cause 2: The timing of the measurement is not optimal.

    • Troubleshooting:

      • Lipid peroxidation is an early event in ferroptosis. Perform a time-course experiment to measure lipid ROS at various time points post-treatment (e.g., 2, 4, 6, 8 hours). This compound has been shown to cause a rapid onset of lipid peroxidation.[2][4]

Problem 3: My results are inconsistent with ferroptosis (e.g., rescue with apoptosis inhibitors).

  • Possible Cause: The observed cell death is not ferroptosis.

    • Troubleshooting:

      • To confirm ferroptosis, perform rescue experiments with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1.

      • Use an iron chelator, such as deferoxamine (DFO), to see if it rescues the cell death induced by this compound.[2][4]

      • Conversely, inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK (for apoptosis), should not rescue this compound-induced cell death.

Mechanistic Comparison of Ferroptosis Inducers

FeatureThis compoundErastinRSL3FIN56
Primary Target Indirectly inhibits GPX4 activity and directly oxidizes ironSystem xc- (inhibits cystine import)Directly inhibits GPX4Depletes GPX4 protein
Effect on GPX4 Protein Level Minor to no decreaseMinor to no decreaseLarge decreaseLarge decrease
Effect on Glutathione (GSH) Level Does not directly deplete GSHDepletes GSHDoes not directly deplete GSHDoes not directly deplete GSH
Rescue by Iron Chelators (e.g., DFO) YesYesYesYes
Rescue by Ferrostatin-1 YesYesYesYes

Key Experimental Protocols

Lipid Peroxidation Assay using C11-BODIPY 581/591

Objective: To detect lipid peroxidation in cells treated with this compound using a fluorescent probe.

Materials:

  • Cells of interest

  • This compound

  • C11-BODIPY 581/591 (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the determined time period.

  • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Harvest the cells (e.g., by trypsinization).

  • Resuspend the cells in PBS.

  • Analyze the cells immediately by flow cytometry. The oxidized probe will shift its fluorescence emission from red to green.

  • Alternatively, visualize the cells under a fluorescence microscope.

Cell Viability Assay for Ferroptosis

Objective: To measure cell viability after this compound treatment. Standard assays like MTT may have artifacts; a method measuring membrane integrity is often preferred.

Materials:

  • Cells of interest

  • This compound

  • Propidium iodide (PI) or a commercial cytotoxicity assay kit (e.g., based on LDH release)

  • Flow cytometer or plate reader

Procedure (using Propidium Iodide):

  • Seed cells in a culture plate.

  • Treat cells with a range of this compound concentrations for the desired duration. Include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add PI to a final concentration of 1-2 µg/mL.

  • Incubate for 15 minutes on ice in the dark.

  • Analyze by flow cytometry. PI-positive cells are considered non-viable.

GPX4 Activity Assay

Objective: To measure the enzymatic activity of GPX4 in cell lysates after this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • GPX4 activity assay kit (e.g., from Cayman Chemical or similar)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest and wash the cells with cold PBS.

  • Lyse the cells in an appropriate lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Follow the manufacturer's protocol for the GPX4 activity assay kit. This typically involves incubating the cell lysate with a substrate (e.g., cumene hydroperoxide) and NADPH, and measuring the decrease in NADPH absorbance at 340 nm.

  • Normalize the GPX4 activity to the total protein concentration of the lysate.

Visualizations

FINO2_Pathway This compound This compound OxidizedIron Fe³⁺ (Ferric Iron) This compound->OxidizedIron Direct Oxidation InactiveGPX4 GPX4 (Inactive) This compound->InactiveGPX4 Indirect Inhibition Iron Fe²⁺ (Ferrous Iron) Lipid_OOH Lipid-OOH (Lipid Peroxides) OxidizedIron->Lipid_OOH Promotes (Fenton Reaction) GPX4 GPX4 (Active) Lipid_H Lipid-OH (Non-toxic) GPX4->Lipid_H Reduces InactiveGPX4->Lipid_OOH Accumulation Ferroptosis Ferroptosis Lipid_OOH->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

FINO2_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis CellSeeding 1. Seed Cells FINO2_Treatment 2. Treat with this compound (Dose-response & Time-course) CellSeeding->FINO2_Treatment Controls 3. Include Controls: - Vehicle (DMSO) - Ferrostatin-1 - DFO Viability 4a. Cell Viability Assay (e.g., PI Staining) FINO2_Treatment->Viability LipidROS 4b. Lipid Peroxidation Assay (e.g., C11-BODIPY) GPX4_Activity 4c. GPX4 Activity Assay Analyze 5. Analyze Data Viability->Analyze Conclusion 6. Draw Conclusions Analyze->Conclusion

Caption: General experimental workflow for investigating this compound effects.

Troubleshooting_this compound Start Unexpected Result with this compound NoDeath No Cell Death Observed? Start->NoDeath NotFerroptosis Cell Death Not Rescued by Ferrostatin-1/DFO? Start->NotFerroptosis NoLipidROS No Lipid Peroxidation? Start->NoLipidROS CheckDose Perform Dose-Response & Time-Course NoDeath->CheckDose Yes CheckCompound Check this compound Integrity (Fresh Stock) CheckDose->CheckCompound TestControls Use Positive Controls (RSL3, Erastin) CheckCompound->TestControls CheckApoptosis Test Apoptosis Inhibitors (e.g., Z-VAD-FMK) NotFerroptosis->CheckApoptosis Yes OtherDeath Consider Other Cell Death Modalities CheckApoptosis->OtherDeath CheckAssay Optimize Assay: - Sensitive Probe (C11-BODIPY) - Time-Course NoLipidROS->CheckAssay Yes

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Troubleshooting FINO2 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FINO2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be unstable, and I'm seeing variable results. What could be the cause?

A1: The perceived "instability" of this compound is often a direct consequence of its mechanism of action. This compound is an endoperoxide-containing molecule that induces ferroptosis through a dual mechanism: indirect inhibition of GPX4 activity and direct oxidation of ferrous iron (Fe²⁺)[1][2]. The interaction with ferrous iron leads to the degradation of this compound's endoperoxide moiety, which is a required step for its ferroptotic activity. Therefore, the presence of ferrous iron in your culture medium or buffer system will lead to the consumption of this compound. Variability in results can arise from inconsistent concentrations of ferrous iron in your experimental setup.

Q2: How should I prepare my this compound stock solution to ensure maximum stability and reproducibility?

A2: To ensure consistency, it is critical to follow a standardized protocol for preparing and storing this compound solutions. This compound is typically supplied as a solid and should be dissolved in an appropriate organic solvent to create a concentrated stock solution. Anhydrous DMSO or ethanol are recommended solvents. For detailed instructions, please refer to the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for this compound?

A3: this compound powder is stable and can be shipped at room temperature. Once dissolved, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored under the following conditions[3]:

  • -80°C for up to 6 months

  • -20°C for up to 1 month

  • Protect from light.

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. How can I prevent this?

A4: this compound is insoluble in water[3]. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer or cell culture medium can cause the compound to precipitate. To avoid this, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before adding the final, less concentrated DMSO solution to your aqueous medium. This ensures that the final concentration of DMSO is low enough to be tolerated by the cells (typically <0.5%) while keeping this compound in solution[4]. A stepwise dilution process is crucial to prevent precipitation caused by a rapid change in solvent polarity[4].

Q5: What is the solubility of this compound in common laboratory solvents?

A5: The solubility of this compound can vary slightly between batches. However, the following table summarizes the approximate solubility in common solvents.

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar Concentration (mM)Source
DMSO51 mg/mL198.92 mM[3]
DMSO40 mg/mL156.01 mM[5]
DMSO30 mg/mL117.01 mM[1]
Ethanol51 mg/mL198.92 mM[3]
Ethanol30 mg/mL117.01 mM[1]
DMF30 mg/mL117.01 mM[1]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL1.17 mM[1]
WaterInsolubleInsoluble[3]

Molecular Weight of this compound: 256.38 g/mol [3][6]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound solid (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound for your desired volume of 20 mM stock solution. For 1 mL of a 20 mM solution, you will need: Mass = 0.020 mol/L * 0.001 L * 256.38 g/mol = 0.0051276 g = 5.13 mg

  • Weigh out 5.13 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex gently until the this compound is completely dissolved. Avoid vigorous mixing to minimize the introduction of air bubbles[7].

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light[3].

Protocol 2: Preparation of a 10 µM this compound Working Solution for Cell Culture

Materials:

  • 20 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 20 mM this compound stock solution.

  • Perform a serial dilution of the stock solution in cell culture medium. To minimize precipitation, it is advisable to add the this compound stock solution to the medium while gently vortexing.

  • To prepare a 10 µM working solution, you can perform a 1:2000 dilution of the 20 mM stock solution. For example, to prepare 1 mL of 10 µM this compound solution:

    • Add 0.5 µL of the 20 mM this compound stock solution to 999.5 µL of pre-warmed cell culture medium.

  • Ensure the final concentration of DMSO in the working solution is not toxic to your cells (typically below 0.5%). The final DMSO concentration in this example is 0.05%.

  • Use the working solution immediately for your experiments. It is recommended to prepare fresh working solutions for each experiment to ensure consistency[8].

Mandatory Visualizations

This compound Mechanism of Action

FINO2_Mechanism cluster_fino2_action This compound Actions This compound This compound (Endoperoxide) Fe2 Ferrous Iron (Fe²⁺) This compound->Fe2 Oxidizes GPX4 GPX4 This compound->GPX4 Indirectly Inactivates Lipid_Peroxides Lipid Peroxides Fe2->Lipid_Peroxides Promotes Formation GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces

Caption: this compound's dual mechanism leading to ferroptosis.

Troubleshooting this compound Instability Workflow

Troubleshooting_this compound Start Start: Inconsistent Experimental Results with this compound Check_Stock Is the this compound stock solution prepared and stored correctly? Start->Check_Stock Prep_New_Stock Prepare fresh stock solution (See Protocol 1). Aliquot and store at -80°C. Check_Stock->Prep_New_Stock No Check_Dilution Is the working solution prepared fresh and diluted properly? Check_Stock->Check_Dilution Yes Prep_New_Stock->Check_Dilution Prep_New_Working Prepare fresh working solution immediately before use (See Protocol 2). Check_Dilution->Prep_New_Working No Check_Iron Is there a source of Fe²⁺ in the medium? Check_Dilution->Check_Iron Yes Prep_New_Working->Check_Iron Acknowledge_MoA Acknowledge that this compound degradation is part of its mechanism of action. Check_Iron->Acknowledge_MoA Yes End Consistent Results Check_Iron->End No/ Unsure Acknowledge_MoA->End

Caption: A logical workflow for troubleshooting this compound instability.

References

Why are my cells resistant to FINO2 treatment?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: FINO2 Treatment

This guide provides troubleshooting and frequently asked questions for researchers encountering cellular resistance to this compound, a ferroptosis-inducing agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell death?

This compound is an endoperoxide-containing compound that triggers a form of regulated cell death called ferroptosis.[1][2] Unlike other ferroptosis inducers, this compound has a dual mechanism of action: it indirectly inhibits the enzyme Glutathione Peroxidase 4 (GPX4) and directly oxidizes iron.[1][2][[“]][4] This leads to a rapid and widespread accumulation of lipid reactive oxygen species (lipid ROS), ultimately causing cell death.[1][2][4] The endoperoxide moiety and a hydroxyl head group are both essential for its ferroptotic activity.[1][2]

Q2: My cells are not responding to this compound treatment. What are the potential reasons for this resistance?

Cellular resistance to this compound can arise from several factors that counteract its mechanism of action. These can be broadly categorized as:

  • Upregulation of Anti-Ferroptotic Pathways:

    • Increased GPX4 Activity: Elevated levels or activity of GPX4, the primary enzyme that neutralizes lipid peroxides, can confer resistance.

    • Enhanced Antioxidant Systems: Increased levels of other antioxidants, such as Nrf2, can help mitigate oxidative stress.

  • Alterations in Iron Metabolism:

    • Low Intracellular Iron: Since this compound's activity is iron-dependent, cells with lower levels of labile iron may be less susceptible.[5] Iron chelators like deferoxamine (DFO) have been shown to prevent this compound-induced ferroptosis.[2]

    • Changes in Iron-Regulating Proteins: Altered expression of proteins involved in iron uptake (e.g., transferrin receptor) or storage (e.g., ferritin) can impact the availability of iron for the Fenton reaction, which drives lipid peroxidation.[6]

  • Modifications in Lipid Composition:

    • Reduced Polyunsaturated Fatty Acids (PUFAs): A decrease in the abundance of PUFAs, the primary substrates for lipid peroxidation, can lead to resistance.

Q3: How can I experimentally verify if my cells are resistant to this compound?

A systematic approach is necessary to pinpoint the cause of resistance. This involves a series of validation experiments to assess the key components of the ferroptosis pathway.

Troubleshooting Guide

If you are observing resistance to this compound, follow this experimental workflow to identify the potential cause.

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow cluster_2 Potential Causes of Resistance A Cells are resistant to this compound treatment B Step 1: Confirm this compound Potency and Cell Viability A->B C Step 2: Measure Lipid ROS Accumulation B->C If viability is confirmed F Degraded this compound or experimental error B->F If viability is not confirmed D Step 3: Assess Intracellular Iron Levels C->D If lipid ROS is low G Blocked lipid peroxidation pathway C->G If lipid ROS is high but cells survive E Step 4: Analyze Key Protein Expression D->E If iron levels are low H Insufficient intracellular iron D->H If iron levels are normal I Upregulated anti-ferroptotic proteins E->I

Caption: A logical workflow for troubleshooting this compound resistance.

Experimental Protocols

Here are detailed protocols for the key experiments in the troubleshooting workflow.

Step 1: Confirm this compound Potency and Cell Viability

This initial step ensures that the lack of response is not due to inactive compound or issues with the cell viability assay itself.

Cell Viability Assay (using CellTiter-Glo®)

  • Cell Plating: Plate cells (e.g., HT-1080, a known this compound-sensitive line, as a positive control) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.[2]

  • Treatment: Treat cells with a dose range of this compound (e.g., 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).[2]

  • Incubation: Incubate the cells for 24-48 hours.[2]

  • Assay: Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Data Analysis: Normalize luminescence readings to the vehicle control to determine the percentage of viable cells.

Cell LineThis compound Concentration for LethalityIncubation TimeReference
HT-108010 µM24 h[2]
BJ-eLR>50 µM48 h[2]
CAKI-1~25 µM48 h[2]
Step 2: Measure Lipid ROS Accumulation

This compound induces ferroptosis by causing a buildup of lipid peroxides. Measuring lipid ROS levels is a direct way to assess if this crucial step is occurring.

Lipid ROS Assay (using C11-BODIPY 581/591)

  • Cell Treatment: Treat cells with this compound (e.g., 10 µM) and a vehicle control for 6 hours.[4]

  • Staining: Incubate the cells with 5 µM C11-BODIPY 581/591 for 30 minutes in a cell culture incubator.[7]

  • Cell Collection: Trypsinize the cells, wash them twice with PBS, and resuspend in 500 µL of PBS.[7]

  • Flow Cytometry: Analyze lipid ROS levels using a flow cytometer through the FL1 channel. An increase in fluorescence indicates lipid peroxidation.[7]

Step 3: Assess Intracellular Iron Levels

Since this compound's action is iron-dependent, it's important to quantify the intracellular labile iron pool.

Cellular Iron Assay (Colorimetric)

  • Cell Lysis: Harvest cells and lyse them to release intracellular contents.

  • Iron Release: Add an acidic reagent to release iron from proteins.

  • Iron Reduction: Use a reducing agent to convert all iron to the ferrous (Fe2+) state.

  • Colorimetric Reaction: Add a chromogenic reagent that forms a colored complex with ferrous iron.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 560 nm) and calculate the iron concentration based on a standard curve.

ParameterExpected Result in Iron Deficiency
Serum IronLow
FerritinLow
Total Iron-Binding Capacity (TIBC)High
Step 4: Analyze Key Protein Expression

If lipid ROS and iron levels appear normal, the resistance might be due to changes in the expression of proteins that regulate ferroptosis.

Western Blot for GPX4

  • Protein Extraction: Lyse cells in RIPA buffer with protease inhibitors.[8]

  • Quantification: Determine protein concentration using a BCA assay.[9]

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL reagent.[9]

Signaling Pathways

Understanding the underlying molecular pathways can provide further insight into potential resistance mechanisms.

G This compound This compound Fe3 Fe(III) This compound->Fe3 Direct Oxidation GPX4_inactive GPX4 (inactive) This compound->GPX4_inactive Indirect Inactivation Fe2 Fe(II) Fe2->Fe3 Lipid_ROS Lipid Peroxidation Fe3->Lipid_ROS Catalyzes (Fenton Reaction) GPX4_active GPX4 (active) GPX4_active->GPX4_inactive GPX4_active->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: The dual mechanism of this compound-induced ferroptosis.

By following this structured troubleshooting guide, researchers can effectively investigate and identify the underlying causes of cellular resistance to this compound treatment.

References

Technical Support Center: FINO2 Handling and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of FINO2 to prevent its degradation during experiments. By following these protocols and troubleshooting guides, you can ensure the integrity of your results when studying ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] It is an endoperoxide-containing 1,2-dioxolane.[4] Its mechanism of action is twofold: it indirectly inhibits the enzyme Glutathione Peroxidase 4 (GPX4) and directly oxidizes ferrous iron (Fe²⁺).[1][4] This dual action leads to a buildup of lipid reactive oxygen species and subsequent cell death.[1][2][4]

Q2: What are the primary causes of this compound degradation?

A2: The primary cause of this compound degradation is its interaction with ferrous iron (Fe²⁺). The endoperoxide moiety, which is crucial for its activity, is degraded upon direct interaction with iron.[4] Therefore, avoiding unintended contact with iron sources during your experiments is critical.

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in several organic solvents. Based on supplier recommendations, you can prepare stock solutions in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol.[2][4] It is important to use fresh, anhydrous solvents to minimize degradation. For example, moisture-absorbing DMSO can reduce solubility.[3]

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial to maintain the stability of this compound. The solid powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once in solution, it is best to aliquot the stock and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also recommended to protect stock solutions from light.[1]

Q5: My experimental results with this compound are inconsistent. What could be the problem?

A5: Inconsistent results are often due to the degradation of this compound. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include improper storage, degradation of stock solutions, or interactions with components in your experimental system.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in cell culture experiments. Degradation in culture medium containing iron.1. Use fresh or freshly thawed this compound stock solution for each experiment. 2. Minimize the exposure of this compound to the medium before adding it to the cells. 3. Consider using iron-free or low-iron basal media if your experimental design allows. 4. If supplementing with iron, add it separately and as close to the time of this compound addition as possible.
Inconsistent results between different batches of this compound. Improper storage of the solid compound or stock solutions.1. Ensure the solid compound is stored at -20°C in a tightly sealed container. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -80°C for long-term use and protect from light.
Precipitation of this compound in aqueous solutions. Low aqueous solubility.1. This compound is poorly soluble in water.[2] For experiments in aqueous buffers like PBS, a 1:2 dilution of an ethanol stock of this compound is recommended, resulting in a final concentration of approximately 0.3 mg/ml.[4] 2. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Suspected degradation of this compound stock solution. Exposure to light, moisture, or improper storage temperature.1. Perform a quality control check on your stock solution. A simple functional assay, such as a lipid peroxidation assay in a sensitive cell line, can confirm its activity. 2. If degradation is suspected, prepare a fresh stock solution from the solid compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a sterile environment. The molecular weight of this compound is 256.4 g/mol .[4]

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Quality Control of this compound Activity using a Lipid Peroxidation Assay

This protocol provides a general workflow to assess the activity of your this compound stock solution by measuring lipid peroxidation in a sensitive cell line.

Materials:

  • HT-1080 cells (or another sensitive cell line)

  • Complete cell culture medium

  • This compound stock solution

  • Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HT-1080 cells in a suitable culture plate and allow them to adhere overnight.

  • Prepare working solutions of this compound from your stock solution in the appropriate cell culture medium.

  • Treat the cells with a known active concentration of this compound (e.g., 10 µM) and a vehicle control (DMSO).

  • Incubate the cells for a specified time (e.g., 4-6 hours).

  • During the last 30-60 minutes of incubation, load the cells with the C11-BODIPY 581/591 dye according to the manufacturer's instructions.

  • Wash the cells with PBS.

  • Measure the fluorescence of the oxidized form of the dye using a fluorescence microscope or plate reader. A significant increase in fluorescence in this compound-treated cells compared to the vehicle control indicates active this compound.

Visual Guides

This compound Mechanism of Action

FINO2_Mechanism This compound This compound GPX4 GPX4 (Glutathione Peroxidase 4) This compound->GPX4 Indirectly Inhibits Fe2 Fe²⁺ (Ferrous Iron) This compound->Fe2 Directly Oxidizes Lipid_ROS Lipid ROS (Lipid Peroxidation) GPX4->Lipid_ROS Reduces Fe3 Fe³⁺ (Ferric Iron) Fe2->Fe3 Cell_Death Ferroptotic Cell Death Lipid_ROS->Cell_Death Induces

Caption: this compound induces ferroptosis via GPX4 inhibition and iron oxidation.

Experimental Workflow for this compound Quality Control

QC_Workflow start Start: Suspected This compound Degradation prep_stock Prepare Fresh This compound Stock Solution start->prep_stock treatment Treat Cells with this compound and Vehicle Control prep_stock->treatment cell_culture Seed Sensitive Cell Line (e.g., HT-1080) cell_culture->treatment staining Stain with Lipid Peroxidation Sensor treatment->staining analysis Analyze Lipid ROS Levels (Microscopy/Plate Reader) staining->analysis decision Increased Lipid ROS? analysis->decision active This compound is Active: Proceed with Experiments decision->active Yes inactive This compound is Inactive: Troubleshoot Stock Preparation/Storage decision->inactive No

Caption: A workflow for assessing the activity of this compound stock solutions.

References

Technical Support Center: Addressing Variability in FINO2 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with FINO2, a potent inducer of ferroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Ferroptosis Inducer endoperoxide) is a small molecule that belongs to the 1,2-dioxolane class of organic peroxides. It is a potent inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound's primary mechanism involves the indirect inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation, and the direct oxidation of intracellular ferrous iron (Fe2+) to ferric iron (Fe3+). This dual action leads to the accumulation of toxic lipid reactive oxygen species (ROS) and subsequent cell death.

Q2: What are the common sources of variability in this compound experiments?

A2: Variability in this compound experiments can arise from several factors:

  • Stock Solution Preparation and Storage: Inconsistent preparation of this compound stock solutions, improper storage, and repeated freeze-thaw cycles can affect its potency.

  • Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivity to this compound-induced ferroptosis due to differences in iron metabolism, antioxidant capacity, and lipid composition.

  • Cell Passage Number and Density: The passage number and seeding density of cells can influence their metabolic state and susceptibility to ferroptosis.

  • DMSO Concentration: High concentrations of DMSO, the common solvent for this compound, can be toxic to cells and confound experimental results.

Q3: What are the recommended starting concentrations for this compound treatment?

A3: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published data, a starting range of 1 µM to 20 µM is often used.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates.
Edge effects in multi-well platesAvoid using the outer wells of the plate for experiments, or fill them with sterile PBS or media to maintain humidity.
Inaccurate pipetting of this compoundUse calibrated pipettes and ensure proper mixing of this compound in the culture medium before adding to the cells.
No or low cell death observed This compound degradationPrepare fresh this compound stock solutions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Cell line is resistant to ferroptosisConfirm that the cell line is sensitive to other ferroptosis inducers (e.g., erastin, RSL3). Consider using a different cell line known to be susceptible to ferroptosis.
Sub-optimal this compound concentrationPerform a dose-response curve to determine the optimal concentration for your cell line.
Presence of iron chelators or antioxidants in the mediaEnsure the cell culture media and serum are free from high concentrations of iron chelators (e.g., deferoxamine) or lipophilic antioxidants (e.g., Vitamin E).
Inconsistent results across different experiments Variation in cell passage numberUse cells within a consistent and narrow passage number range for all experiments.
Fluctuation in incubator conditionsRegularly monitor and maintain stable incubator conditions (temperature, CO2, humidity).
Inconsistent this compound stock solutionPrepare a large batch of this compound stock solution, aliquot, and use the same batch for a series of related experiments.
Unexpected cell death in control wells DMSO toxicityEnsure the final concentration of DMSO in the culture medium is below 0.5%, and preferably below 0.1%. Include a vehicle control (DMSO alone) in all experiments.
ContaminationRegularly check for microbial contamination in cell cultures.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (µM)
HT-1080Fibrosarcoma~5-10
BJeLRFibrosarcoma (Ras-mutated)~2-5
Calu-1Lung Cancer~10-15
A549Lung Cancer>20 (Resistant)
PANC-1Pancreatic Cancer~15-20
MIA PaCa-2Pancreatic Cancer~10-15
786-ORenal Cell Carcinoma~5-10

Note: IC50 values can vary depending on the specific experimental conditions (e.g., incubation time, cell density, assay method).

Experimental Protocols

Detailed Methodology for this compound-Induced Ferroptosis Assay

This protocol outlines a general procedure for inducing and measuring ferroptosis in cultured cells using this compound.

1. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium and supplements (e.g., FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or propidium iodide)

  • Ferrostatin-1 (Fer-1) - ferroptosis inhibitor (optional control)

  • Deferoxamine (DFO) - iron chelator (optional control)

  • Z-VAD-FMK - pan-caspase inhibitor (optional control)

2. This compound Stock Solution Preparation:

  • Dissolve this compound powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C, protected from light.

3. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium to achieve the desired final concentrations.

    • If using controls, prepare media containing Fer-1 (e.g., 1 µM), DFO (e.g., 100 µM), or Z-VAD-FMK (e.g., 20 µM).

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • After the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.

    • For example, if using a resazurin-based assay, add the resazurin solution to each well and incubate for 1-4 hours before measuring fluorescence.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells (set as 100% viability).

    • Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

FINO2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular FINO2_ext This compound FINO2_int This compound FINO2_ext->FINO2_int Cellular Uptake Fe2 Fe²⁺ (Ferrous Iron) FINO2_int->Fe2 Oxidizes GPX4 GPX4 (Active) FINO2_int->GPX4 Indirectly Inhibits Fe3 Fe³⁺ (Ferric Iron) Lipid_ROS Lipid ROS Accumulation Fe2->Lipid_ROS Fenton Reaction GPX4_inactive GPX4 (Inactive) PUFA_PL_OOH PUFA-PL-OOH GPX4->PUFA_PL_OOH Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PLs PUFA_PL->PUFA_PL_OOH Peroxidation PUFA_PL_OOH->Lipid_ROS FINO2_Experimental_Workflow start Start prepare_cells Prepare & Seed Cells in 96-well Plate start->prepare_cells overnight_incubation Incubate Overnight prepare_cells->overnight_incubation prepare_compounds Prepare this compound Dilutions & Controls overnight_incubation->prepare_compounds treat_cells Treat Cells prepare_compounds->treat_cells treatment_incubation Incubate (24-72h) treat_cells->treatment_incubation viability_assay Perform Cell Viability Assay treatment_incubation->viability_assay data_analysis Analyze Data & Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Validation & Comparative

A Comparative Analysis of FINO2 and RSL3 in Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent ferroptosis-inducing agents, FINO2 and RSL3. By examining their mechanisms of action, efficacy, and experimental applications, this document aims to equip researchers with the necessary information to select the appropriate tool for their studies in cancer biology and drug development.

Introduction to this compound and RSL3

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic strategy for cancers resistant to traditional treatments. Small molecules that can induce ferroptosis are therefore of significant interest. Among these, this compound (a 1,2-dioxolane endoperoxide) and RSL3 (a RAS-selective lethal small molecule) are widely studied. While both effectively trigger ferroptosis, they do so through distinct molecular mechanisms.

Mechanism of Action: A Tale of Two Pathways

The primary distinction between this compound and RSL3 lies in their mode of initiating lipid peroxidation.

RSL3: The Direct Inhibitor of GPX4

RSL3 functions as a direct and potent inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage. By binding to and inactivating GPX4, RSL3 leads to the unchecked accumulation of lipid peroxides, culminating in ferroptotic cell death.

This compound: A Dual-Pronged Attack

In contrast to the targeted approach of RSL3, this compound employs a more complex, dual mechanism of action. It does not directly inhibit GPX4.[1][2] Instead, this compound indirectly leads to the loss of GPX4 enzymatic function through a mechanism that is not yet fully elucidated.[1][2] Crucially, this compound also possesses the ability to directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1][2] This iron oxidation is a key event in the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation. This dual mechanism suggests that this compound can bypass some of the cellular defenses that might mitigate the effects of direct GPX4 inhibition.[1]

Efficacy and Potency: A Quantitative Look

Direct, side-by-side comparisons of the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound and RSL3 in the same cancer cell line under identical experimental conditions are not extensively reported in the literature. However, data from various studies provide insights into their relative potency and efficacy.

CompoundCell LineParameterValueReference
This compound HT-1080EC502.5 µM[3]
This compound Analogs HT-1080EC503.2 µM - 9.7 µM[3]
RSL3 A549IC50~0.5 µM[4]
RSL3 HT-1080Effective Concentration0.5 µM[5]
This compound HT-1080Effective Concentration10 µM[5]

Note: The provided values are from different studies and may not be directly comparable due to variations in experimental conditions. However, they offer a general indication of the concentration ranges at which these compounds are effective.

Studies have shown that this compound can induce a more rapid and robust accumulation of lipid peroxides compared to other ferroptosis inducers like erastin.[1] Furthermore, the lethality of this compound is more potently reversed by the iron chelator deferoxamine (DFO) than that of RSL3, highlighting the significance of its direct iron-oxidizing activity.

Experimental Protocols

Assessment of Lipid Peroxidation using C11-BODIPY 581/591

This protocol allows for the quantification of lipid peroxidation in live cells using the fluorescent probe C11-BODIPY 581/591. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591 (Thermo Fisher Scientific, Cat. No. D3861)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable culture plate and allow them to adhere overnight.

  • Treat the cells with desired concentrations of this compound, RSL3, or vehicle control for the specified duration.

  • Prepare a working solution of C11-BODIPY 581/591 at a final concentration of 1-10 µM in serum-free cell culture medium.

  • Remove the treatment medium and wash the cells once with PBS.

  • Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels.

  • For fluorescence microscopy, add fresh PBS or imaging buffer to the cells and visualize the fluorescence shift.

Measurement of GPX4 Activity

This protocol outlines a method to assess the enzymatic activity of GPX4 in cell lysates by monitoring the reduction of a specific substrate, phosphatidylcholine hydroperoxide (PCOOH), using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • Phosphatidylcholine hydroperoxide (PCOOH)

  • Glutathione (GSH)

  • LC-MS system

Procedure:

  • Treat cells with this compound, RSL3, or vehicle control.

  • Harvest the cells and prepare cell lysates using a suitable lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • In a reaction tube, combine a standardized amount of cell lysate protein with PCOOH and GSH.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Stop the reaction by adding a suitable solvent (e.g., methanol).

  • Analyze the samples by LC-MS to quantify the remaining PCOOH. A decrease in PCOOH levels indicates GPX4 activity.

Signaling Pathway Visualizations

The following diagrams illustrate the distinct signaling pathways initiated by RSL3 and this compound, leading to ferroptosis.

RSL3_Pathway cluster_gpx4_action RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 Inhibits Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces GSH GSH Lipid_OH Lipid Alcohols (L-OH) Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: RSL3 directly inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.

FINO2_Pathway This compound This compound GPX4 GPX4 This compound->GPX4 Indirectly Inhibits Iron_Fe2 Fe²⁺ This compound->Iron_Fe2 Oxidizes Lipid_ROS Lipid Peroxides (L-OOH) GPX4->Lipid_ROS Reduces Iron_Fe3 Fe³⁺ Iron_Fe3->Lipid_ROS Promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound indirectly inhibits GPX4 and directly oxidizes iron, causing lipid peroxidation.

Conclusion

Both this compound and RSL3 are valuable chemical tools for inducing ferroptosis and studying its role in various pathological contexts, particularly in cancer. The choice between these two compounds will largely depend on the specific research question.

  • RSL3 is the compound of choice for studies focused on the direct consequences of GPX4 inhibition. Its specific mechanism of action allows for a clear interpretation of experimental results related to the GPX4 pathway.

  • This compound offers a unique model of ferroptosis induction that involves both GPX4-independent (iron oxidation) and GPX4-dependent (indirect inhibition) mechanisms. This makes it a compelling agent for investigating ferroptosis in contexts where direct GPX4 inhibitors may be less effective or for exploring the interplay between iron metabolism and lipid peroxidation.

Researchers should carefully consider these differences when designing experiments and interpreting their findings. The use of appropriate controls, such as iron chelators and antioxidants, is crucial for validating the ferroptotic nature of cell death induced by either compound.

References

FINO2 vs. Erastin: A Comparative Guide to Ferroptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegenerative diseases. The ability to precisely induce ferroptosis is crucial for studying its mechanisms and therapeutic potential. Two of the most widely used small molecule inducers of ferroptosis are FINO2 and erastin. While both culminate in the same lethal outcome, their underlying mechanisms of action are distinct. This guide provides an objective comparison of their mechanisms, supported by experimental data, and offers detailed protocols for key assays.

Dueling Mechanisms: Two Paths to the Same End

The fundamental difference between this compound and erastin lies in their initial molecular targets. Erastin acts early in the canonical ferroptosis pathway by limiting the cell's antioxidant capacity, whereas this compound executes a two-pronged attack, targeting both the primary antioxidant enzyme and iron itself.

Erastin: The System xc⁻ Inhibitor

Erastin initiates ferroptosis by inhibiting the system xc⁻ cystine/glutamate antiporter on the plasma membrane.[1][2][3] This transporter is responsible for importing cystine, an essential precursor for the synthesis of the antioxidant glutathione (GSH). By blocking cystine uptake, erastin leads to the depletion of intracellular GSH.[2][4] Glutathione is a critical cofactor for the enzyme glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides.[1][5] The erastin-induced depletion of GSH results in the inactivation of GPX4, leading to an unchecked accumulation of lipid peroxides and subsequent iron-dependent cell death.[1][4]

This compound: A Dual-Action Inducer

In contrast to erastin, this compound does not inhibit system xc⁻.[6][7] Instead, it employs a more direct and multifaceted mechanism. This compound's structure, which includes an endoperoxide moiety and a hydroxyl head group, is critical for its activity.[7][8] It induces ferroptosis through a dual mechanism:

  • Indirect GPX4 Inactivation: this compound leads to the loss of GPX4 enzymatic function through a mechanism that is distinct from direct inhibition.[6][7][8]

  • Direct Iron Oxidation: this compound directly oxidizes ferrous iron (Fe²⁺), a key catalyst in the Fenton reaction that generates highly reactive hydroxyl radicals, which in turn drive lipid peroxidation.[6][9]

This dual action makes this compound a unique and potent inducer of ferroptosis.

At a Glance: this compound vs. Erastin Mechanisms

FeatureThis compoundErastin
Primary Target GPX4 (indirect inactivation) & Iron (direct oxidation)[6][7]System xc⁻ cystine/glutamate antiporter[1][2]
Effect on GSH No direct effect on GSH synthesis[6]Depletes intracellular GSH[2][4]
GPX4 Inhibition Indirect inactivation[6][8]Indirect inactivation via GSH depletion[1][4]
Iron Involvement Directly oxidizes ferrous iron[6]Iron-dependent lipid peroxidation downstream of GPX4 inactivation[1]
Key Structural Features Endoperoxide moiety and hydroxyl head group[7][8]N/A

Signaling Pathways of Ferroptosis Induction

The distinct mechanisms of this compound and erastin can be visualized in the following signaling pathway diagrams.

FINO2_Mechanism This compound This compound GPX4 GPX4 This compound->GPX4 Indirect Inactivation Iron Fe²⁺ This compound->Iron Direct Oxidation Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Inhibits Iron->Lipid_Peroxides Promotes Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: this compound induces ferroptosis via indirect GPX4 inactivation and direct iron oxidation.

Erastin_Mechanism Erastin Erastin System_xc System xc⁻ Erastin->System_xc Inhibits Cystine Cystine System_xc->Cystine Uptake GSH GSH Cystine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Activates Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Inhibits Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Caption: Erastin induces ferroptosis by inhibiting system xc⁻, leading to GSH depletion and GPX4 inactivation.

Quantitative Comparison of Biological Effects

Direct comparison of the potency of this compound and erastin is challenging due to variations in experimental conditions and cell lines used across different studies. However, the available data provides valuable insights into their relative activities.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (µM)Exposure Time (h)
HGC-27 (Gastric Cancer)Erastin14.39 ± 0.3824
HeLa (Cervical Cancer)Erastin30.8824
SiHa (Cervical Cancer)Erastin29.4024
MDA-MB-231 (Breast Cancer)Erastin~4024
MCF-7 (Breast Cancer)Erastin~8024
HT-1080 (Fibrosarcoma)This compound~10 (EC50)48

Note: The EC50 value for this compound represents the concentration required to kill 50% of the cells.

Biochemical Effects
ParameterCell LineTreatmentObservation
GSH Levels HT-1080Erastin (5 µM, 6h)Significant decrease in intracellular GSH[9]
HT-1080This compound (10 µM, 6h)No significant change in intracellular GSH[9]
Lipid Peroxidation HT-1080Erastin (5 µM, 6h)Increased TBARS (thiobarbituric acid reactive substances)[9]
HT-1080This compound (10 µM, 6h)Increased TBARS[9]
Gene Expression HT-1080Erastin (10 µM, 6h)~20-fold increase in CHAC1 mRNA levels[9]
HT-1080This compound (10 µM, 6h)~7-fold increase in CHAC1 mRNA levels[9]

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate study of ferroptosis.

Cell Viability Assay (using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • This compound and/or erastin

  • DMSO (vehicle control)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and erastin in culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 values.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This assay utilizes the fluorescent probe C11-BODIPY 581/591, which shifts its fluorescence emission from red to green upon oxidation of the polyunsaturated butadienyl portion of the dye, allowing for the ratiometric detection of lipid peroxidation.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • This compound and/or erastin

  • C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides) and grow to 70-80% confluency.

  • Treat the cells with this compound, erastin, or vehicle control for the desired time.

  • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For flow cytometry:

    • Trypsinize the cells and resuspend them in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.

    • The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

  • For fluorescence microscopy:

    • Observe the cells directly under a fluorescence microscope using appropriate filter sets for green and red fluorescence.

    • Capture images and quantify the fluorescence intensity in both channels.

Conclusion

This compound and erastin are both valuable tools for inducing ferroptosis, but their distinct mechanisms of action have important implications for experimental design and interpretation. Erastin is a classic inducer that acts upstream by targeting system xc⁻, making it suitable for studying the canonical ferroptosis pathway and the role of GSH depletion. This compound, with its dual mechanism of indirect GPX4 inactivation and direct iron oxidation, offers a means to induce ferroptosis even in contexts where system xc⁻ may not be the primary driver or when a more direct and potent induction is desired. The choice between this compound and erastin will depend on the specific research question and the cellular context being investigated. Understanding their fundamental differences is key to unlocking the complexities of ferroptosis.

References

A Comparative Guide to FINO2 and Other Class 2 Ferroptosis Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in cancer and other diseases. Inducers of ferroptosis are broadly categorized based on their mechanism of action. Class 2 ferroptosis inducers are defined by their ability to directly inhibit the enzyme Glutathione Peroxidase 4 (GPX4), a key regulator of lipid peroxidation. This guide provides a detailed comparison of FINO2, a unique ferroptosis inducer, with canonical class 2 inducers, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Pathways

While often grouped with class 2 inducers due to its impact on GPX4, this compound exhibits a distinct mechanism of action. Unlike canonical class 2 inducers such as RSL3, which directly bind to and inhibit GPX4, this compound's inhibitory effect on GPX4 is indirect. Furthermore, this compound possesses a dual mechanism, setting it apart from other ferroptosis-inducing compounds.[1][2][3]

Canonical Class 2 Inducers (e.g., RSL3): These compounds directly and covalently bind to the active site of GPX4, inhibiting its ability to reduce lipid hydroperoxides to non-toxic lipid alcohols.[4][5] This inactivation of GPX4 leads to the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[5][6]

This compound: This endoperoxide-containing 1,2-dioxolane initiates ferroptosis through a two-pronged attack.[1][2][3] It indirectly inactivates GPX4 and directly oxidizes labile iron (Fe2+) to its ferric state (Fe3+).[1][2][3] This iron oxidation contributes to the generation of lipid ROS, amplifying the effects of GPX4 inactivation.[1] this compound does not deplete glutathione (GSH), a key cofactor for GPX4, which distinguishes it from class 1 ferroptosis inducers like erastin.[1][7]

Comparative Signaling Pathways

The distinct mechanisms of this compound and canonical class 2 inducers are visualized in the signaling pathways below.

FINO2_vs_Class2_Pathway cluster_this compound This compound Pathway cluster_Class2 Class 2 Inducer Pathway (e.g., RSL3) This compound This compound Fe2 Fe²⁺ (Labile Iron) This compound->Fe2 Oxidizes GPX4_indirect GPX4 (indirect inactivation) This compound->GPX4_indirect Indirectly Inactivates Fe3 Fe³⁺ Fe2->Fe3 Lipid_ROS_this compound Lipid ROS Fe2->Lipid_ROS_this compound Fenton Reaction Ferroptosis_this compound Ferroptosis Lipid_ROS_this compound->Ferroptosis_this compound GPX4_indirect->Lipid_ROS_this compound Accumulation RSL3 RSL3 GPX4_direct GPX4 (direct inactivation) RSL3->GPX4_direct Directly Inhibits Lipid_ROS_RSL3 Lipid ROS GPX4_direct->Lipid_ROS_RSL3 Accumulation Ferroptosis_RSL3 Ferroptosis Lipid_ROS_RSL3->Ferroptosis_RSL3

Caption: Signaling pathways of this compound and a canonical class 2 inducer (RSL3).

Quantitative Comparison of Cellular Effects

The following table summarizes the key quantitative differences observed in cellular responses to this compound and other ferroptosis inducers.

ParameterThis compoundRSL3 (Class 2)Erastin (Class 1)
GPX4 Activity Indirectly inhibits[1][2]Directly inhibits[4][5]Indirectly inhibits (via GSH depletion)[4]
Glutathione (GSH) Levels No decrease[1][7]No decrease[1]~3-fold decrease[1]
System xc- Inhibition Minimal inhibition[1]No inhibitionDirect inhibition[1]
Lipid Peroxidation (C11-BODIPY) Rapid and robust increase[1][7]IncreaseIncrease
CHAC1 mRNA Upregulation ~7-fold increase[7]Not significant~20-fold increase[7]
PTGS2 mRNA Upregulation Not significant[1]Significant increase[1]Not significant[1]
Iron Oxidation Directly oxidizes Fe2+[1][3]No direct effectNo direct effect

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay quantifies lipid reactive oxygen species, a hallmark of ferroptosis.

Lipid_Peroxidation_Workflow A 1. Cell Seeding & Treatment Seed HT-1080 cells and treat with this compound, RSL3, or vehicle control. B 2. C11-BODIPY Staining Incubate cells with C11-BODIPY 581/591 probe. A->B C 3. Flow Cytometry Harvest cells and analyze fluorescence by flow cytometry. (Oxidized probe fluoresces green) B->C D 4. Data Analysis Quantify the shift in green fluorescence intensity. C->D

Caption: Workflow for measuring lipid peroxidation using C11-BODIPY.

Protocol:

  • Cell Culture: HT-1080 fibrosarcoma cells are cultured in appropriate media and seeded in multi-well plates.

  • Treatment: Cells are treated with the desired concentrations of ferroptosis inducers (e.g., 10 µM this compound) or vehicle control for a specified time (e.g., 6 hours).

  • Staining: Cells are incubated with the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.

  • Analysis: Cells are harvested, washed, and resuspended in a suitable buffer for analysis by flow cytometry. The increase in green fluorescence, indicative of probe oxidation by lipid ROS, is quantified.[1][7]

Glutathione (GSH) Quantification Assay

This assay measures the intracellular levels of reduced glutathione.

Protocol:

  • Cell Lysis: Cells treated with ferroptosis inducers are lysed.

  • Protein Precipitation: The protein fraction of the lysate is precipitated to eliminate non-specific reactions with cysteine residues on proteins.

  • Thiol Detection: A reactive fluorescent reporter of free thiols is added to the supernatant containing GSH.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the GSH concentration, is measured using a plate reader. A standard curve is used for quantification.[1]

System xc- Activity Assay (Glutamate Release)

This assay assesses the function of the cystine/glutamate antiporter, system xc-.

Protocol:

  • Cell Culture: Cells are cultured to confluency in standard media.

  • Media Change: The media is replaced with glutamate-free media containing the test compounds (e.g., this compound, erastin, sulfasalazine).

  • Incubation: Cells are incubated for a defined period to allow for glutamate export.

  • Glutamate Quantification: The amount of glutamate released into the medium is quantified using a fluorescent enzymatic assay.[1]

GPX4 Activity Assay (LC-MS-based)

This assay directly measures the enzymatic activity of GPX4.

Protocol:

  • Lysate Preparation: Cell lysates containing active GPX4 are prepared from treated or untreated cells.

  • Enzymatic Reaction: The lysates are incubated with a specific GPX4 substrate, phosphatidylcholine hydroperoxide (PCOOH).

  • Lipid Extraction: The reaction is quenched, and lipids are extracted.

  • LC-MS Analysis: The reduction of PCOOH to its corresponding alcohol is quantified using liquid chromatography-mass spectrometry (LC-MS). The rate of product formation is indicative of GPX4 activity.[1]

Conclusion

This compound represents a novel class of ferroptosis inducer with a unique dual mechanism of action that distinguishes it from canonical class 2 inducers like RSL3. While both pathways culminate in GPX4 inactivation and lipid peroxidation, this compound's ability to also directly oxidize iron presents a distinct therapeutic profile. This multipronged approach may offer advantages in overcoming resistance mechanisms that can arise with agents targeting a single node in the ferroptosis pathway. Researchers and drug development professionals should consider these mechanistic differences when selecting and designing therapeutic strategies that leverage ferroptosis. The experimental protocols provided herein offer a framework for the continued investigation and comparison of these and other emerging ferroptosis-inducing agents.

References

FINO2 in Oncology: A Comparative Analysis of a Novel Ferroptosis Inducer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the experimental data surrounding the novel ferroptosis-inducing agent, FINO2, reveals a unique mechanism of action with selective potency against cancer cells. This guide provides a comparative analysis of this compound against other known ferroptosis inducers, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential in oncology.

This compound has emerged as a promising small molecule that triggers a specific form of programmed cell death known as ferroptosis. Unlike apoptosis, ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides, leading to cell death.[1][2] This distinct mechanism offers a potential therapeutic avenue for cancers that have developed resistance to traditional apoptotic pathways.[2]

Mechanism of Action: A Divergence from Classical Ferroptosis Inducers

This compound's method of initiating ferroptosis sets it apart from other well-studied inducers such as erastin and RSL3. While erastin inhibits the cystine/glutamate antiporter system Xc-, leading to glutathione (GSH) depletion, and RSL3 directly inhibits glutathione peroxidase 4 (GPX4), this compound employs a dual-pronged attack.[1][2] It indirectly inhibits GPX4 activity and directly promotes the oxidation of iron, a key catalyst in the lipid peroxidation process that drives ferroptosis.[1][2] This unique mechanism suggests that this compound may be effective in cancer contexts where resistance to other ferroptosis inducers might arise.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the available IC50 values for the ferroptosis inducers this compound, erastin, and RSL3 in various cancer cell lines, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HT-1080Fibrosarcoma10[2]
BJ-eLREngineered Cancer CellsData not quantified, but shown to be selective[1]

Note: Comprehensive IC50 data for this compound across a wide range of cancer cell lines is limited in the public domain.

Table 2: IC50 Values of Erastin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical Cancer~3.5 - 30.88[3][4]
NCI-H1975Non-Small Cell Lung Cancer~5[4]
MDA-MB-231Breast Cancer40[5]
MCF-7Breast Cancer80[5]
HGC-27Gastric Cancer14.39[6]

Table 3: IC50 Values of RSL3 in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HeLaCervical CancerData not readily available
NCI-H1975Non-Small Cell Lung CancerData not readily available
MDA-MB-231Breast CancerData not readily available
MCF-7Breast CancerData not readily available
HGC-27Gastric CancerData not readily available

Note: While RSL3 is a well-established GPX4 inhibitor, specific IC50 values across a comparable panel of cancer cell lines are not consistently reported alongside those for erastin and this compound in the reviewed literature.

Experimental Protocols

To facilitate the cross-validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (General Protocol using CCK-8)

This protocol outlines a general procedure for assessing cell viability upon treatment with ferroptosis inducers.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of this compound, erastin, or RSL3. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay (using C11-BODIPY 581/591)

This protocol details the detection of lipid peroxidation, a hallmark of ferroptosis.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slides) and treat with the desired compounds as described in the cell viability assay.

  • C11-BODIPY Staining: Following treatment, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Incubate the cells with 1-10 µM C11-BODIPY 581/591 probe in serum-free medium for 30 minutes at 37°C.[7][8]

  • Washing: Wash the cells twice with PBS to remove excess probe.[7]

  • Imaging or Flow Cytometry:

    • Fluorescence Microscopy: Add fresh culture medium or PBS and image the cells using a fluorescence microscope. Oxidized C11-BODIPY will fluoresce in the green channel (e.g., FITC filter set), while the reduced form will fluoresce in the red channel (e.g., TRITC or Texas Red filter set).

    • Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS.[7] Analyze the cells using a flow cytometer, detecting the shift in fluorescence from red to green as an indicator of lipid peroxidation.[7]

Glutathione Peroxidase 4 (GPX4) Activity Assay (Colorimetric)

This protocol provides a method to measure the enzymatic activity of GPX4.

  • Sample Preparation:

    • Cell Lysate: Harvest cells and homogenize them in a cold assay buffer. Centrifuge to pellet cellular debris and collect the supernatant.

    • Tissue Homogenate: Homogenize the tissue in a cold assay buffer, centrifuge, and collect the supernatant.

  • Assay Reaction:

    • This assay indirectly measures GPX4 activity by coupling it to the activity of glutathione reductase (GR).

    • GPX4 reduces a substrate (e.g., cumene hydroperoxide), converting reduced glutathione (GSH) to oxidized glutathione (GSSG).

    • GR then reduces GSSG back to GSH, a process that consumes NADPH.

    • The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.[9][10]

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, co-substrate mixture (GSH and GR), and NADPH.[9]

    • Add the cell lysate or tissue homogenate to the reaction mixture in a 96-well plate.[9]

    • Initiate the reaction by adding the GPX4 substrate (e.g., cumene hydroperoxide).[9]

    • Immediately measure the absorbance at 340 nm at regular intervals using a microplate reader.[9]

  • Data Analysis: Calculate the GPX4 activity based on the rate of decrease in absorbance at 340 nm.

Visualizing the Molecular Pathways

To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways of this compound and its alternatives.

FINO2_Mechanism cluster_this compound This compound Pathway This compound This compound Iron_Oxidation Direct Iron (Fe²⁺) Oxidation This compound->Iron_Oxidation GPX4_Inhibition Indirect GPX4 Inhibition This compound->GPX4_Inhibition Fe3_plus Fe³⁺ Iron_Oxidation->Fe3_plus Lipid_ROS Lipid ROS Accumulation GPX4_Inhibition->Lipid_ROS Fe3_plus->Lipid_ROS Fenton Reaction Ferroptosis_F Ferroptosis Lipid_ROS->Ferroptosis_F

Caption: this compound induces ferroptosis through a dual mechanism.

Alternatives_Mechanism cluster_Erastin Erastin Pathway cluster_RSL3 RSL3 Pathway Erastin Erastin System_Xc System Xc⁻ Inhibition Erastin->System_Xc Cystine_Uptake ↓ Cystine Uptake System_Xc->Cystine_Uptake GSH_Depletion ↓ GSH Synthesis Cystine_Uptake->GSH_Depletion GPX4_Inactivation_E GPX4 Inactivation GSH_Depletion->GPX4_Inactivation_E Lipid_ROS_E Lipid ROS Accumulation GPX4_Inactivation_E->Lipid_ROS_E Ferroptosis_E Ferroptosis Lipid_ROS_E->Ferroptosis_E RSL3 RSL3 GPX4_Direct_Inhibition Direct GPX4 Inhibition RSL3->GPX4_Direct_Inhibition Lipid_ROS_R Lipid ROS Accumulation GPX4_Direct_Inhibition->Lipid_ROS_R Ferroptosis_R Ferroptosis Lipid_ROS_R->Ferroptosis_R

Caption: Mechanisms of the ferroptosis inducers Erastin and RSL3.

Experimental_Workflow cluster_workflow Experimental Workflow start Cancer Cell Culture treatment Treatment with This compound or Alternatives start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability lipid_peroxidation Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_peroxidation gpx4_activity GPX4 Activity Assay treatment->gpx4_activity data_analysis Data Analysis and Comparison viability->data_analysis lipid_peroxidation->data_analysis gpx4_activity->data_analysis

Caption: A typical experimental workflow for comparing ferroptosis inducers.

Conclusion

This compound represents a novel and promising agent for inducing ferroptosis in cancer cells through a mechanism distinct from established inducers like erastin and RSL3. Its ability to indirectly inhibit GPX4 and directly oxidize iron offers a potential strategy to overcome resistance and enhance therapeutic efficacy. While the currently available data on its performance across a wide range of cancer types is still expanding, the unique mechanism of action warrants further investigation and positions this compound as a valuable tool for cancer research and drug development. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore and validate the effects of this compound in various cancer models.

References

A Comparative Analysis of FINO2 and FIN56 on GPX4 Protein Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two key ferroptosis-inducing compounds, FINO2 and FIN56, with a specific focus on their distinct effects on the pivotal ferroptosis regulator, Glutathione Peroxidase 4 (GPX4).

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising avenue for cancer therapy. Both this compound and FIN56 are instrumental in inducing ferroptosis, yet their mechanisms of action, particularly concerning their interaction with GPX4, are fundamentally different. This guide elucidates these differences through a summary of experimental data, detailed methodologies, and illustrative signaling pathways.

Distinct Mechanisms of Action on GPX4

This compound and FIN56 employ contrasting strategies to compromise GPX4 function. This compound acts through an indirect mechanism to inhibit the enzymatic activity of GPX4 and also directly oxidizes iron, a key contributor to the generation of lipid reactive oxygen species.[1][2][3][4][5] Critically, this compound does not lead to a reduction in the overall cellular levels of GPX4 protein.[1][2][3][4]

In stark contrast, FIN56 triggers the degradation of the GPX4 protein itself.[6][7][8][9] This process is dependent on the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6][7] FIN56 also exhibits a secondary mechanism independent of GPX4 degradation, which involves the activation of squalene synthase (SQS) in the mevalonate pathway, leading to the depletion of coenzyme Q10.[6][7]

Quantitative Comparison of GPX4 Protein Levels

Experimental evidence from Western blot analyses clearly demonstrates the differential effects of this compound and FIN56 on GPX4 protein abundance. The following table summarizes quantitative data from a comparative study.

TreatmentGPX4 Protein Abundance (Relative to Control)Key Findings
Control (DMSO) 100%Baseline GPX4 protein level.
This compound No significant changeThis compound does not cause depletion of GPX4 protein.[4]
FIN56 Significant decreaseFIN56 leads to a marked reduction in GPX4 protein levels.[4]
RSL3 (Control) Significant decreaseA known direct inhibitor of GPX4, also shown to reduce its protein abundance.[4]
Erastin (Control) Minor decreaseAn inhibitor of the cystine/glutamate antiporter (system Xc-), showing a slight effect on GPX4 protein levels in some contexts.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of findings, detailed experimental methodologies are crucial. The following protocol outlines the key steps for assessing GPX4 protein levels after treatment with this compound and FIN56.

Western Blot Analysis of GPX4 Protein Levels

Objective: To quantify the relative abundance of GPX4 protein in cells treated with this compound and FIN56.

1. Cell Culture and Treatment:

  • Seed HT-1080 fibrosarcoma cells in 6-well plates and allow them to adhere overnight.
  • Treat the cells with either DMSO (vehicle control), this compound (10 µM), FIN56 (5 µM), RSL3 (1 µM), or erastin (10 µM) for a specified duration (e.g., 10 hours). To prevent cell death from overwhelming the experiment, co-treatment with a ferroptosis inhibitor such as 100 µM α-tocopherol can be performed.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for GPX4 and a loading control (e.g., β-actin or GAPDH).
  • Normalize the GPX4 band intensity to the corresponding loading control band intensity.
  • Express the results as a percentage of the normalized GPX4 level in the control-treated cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

FINO2_Pathway This compound This compound OxidizedIron Fe³⁺ This compound->OxidizedIron Direct Oxidation GPX4_activity GPX4 Enzymatic Activity This compound->GPX4_activity Indirect Inhibition Iron Fe²⁺ (Labile Iron) Lipid_ROS Lipid Peroxidation Iron->Lipid_ROS Fenton Reaction GPX4_activity->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound's dual mechanism of inducing ferroptosis.

FIN56_Pathway FIN56 FIN56 ACC Acetyl-CoA Carboxylase (ACC) FIN56->ACC Requires SQS Squalene Synthase (SQS) FIN56->SQS Activates GPX4_degradation GPX4 Degradation ACC->GPX4_degradation Mediates GPX4_protein GPX4 Protein GPX4_protein->GPX4_degradation Lipid_ROS Lipid Peroxidation GPX4_degradation->Lipid_ROS Leads to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis CoQ10_depletion CoQ10 Depletion SQS->CoQ10_depletion CoQ10 Coenzyme Q10 CoQ10->Lipid_ROS Inhibits CoQ10_depletion->Lipid_ROS Enhances

Caption: FIN56's dual mechanism of inducing ferroptosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis start Seed Cells treatment Treat with this compound, FIN56, Controls start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF sds_page->transfer probing Antibody Probing (GPX4, Loading Control) transfer->probing detection ECL Detection probing->detection data_analysis Quantify and Normalize Band Intensities detection->data_analysis end_node Comparative Analysis of GPX4 Levels data_analysis->end_node

Caption: Experimental workflow for GPX4 protein analysis.

References

Ferrostatin-1 Potently Inhibits FINO2-Induced Ferroptotic Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 30, 2025

This guide provides a comparative analysis of the efficacy of Ferrostatin-1 in preventing cell death induced by FINO2, a known ferroptosis-inducing agent. The information presented herein is intended for researchers, scientists, and drug development professionals investigating regulated cell death pathways. We will delve into the mechanisms of action, present supporting experimental data, and provide detailed protocols for reproducibility.

Introduction to this compound and Ferrostatin-1

Ferroptosis is a form of regulated, iron-dependent cell death characterized by the overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[[“]] This process is distinct from other cell death modalities like apoptosis and necroptosis.[2]

This compound is an endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a unique dual mechanism. Unlike other common inducers, this compound does not deplete glutathione (GSH) or directly inhibit the system xc⁻ cystine/glutamate antiporter. Instead, it acts by:

  • Indirectly inactivating Glutathione Peroxidase 4 (GPX4): GPX4 is the critical enzyme responsible for detoxifying lipid peroxides. This compound's action leads to a loss of GPX4's enzymatic function.[2]

  • Directly oxidizing iron: this compound can directly oxidize ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), a process that can contribute to the generation of lipid ROS through Fenton-type chemistry.[2]

This multi-pronged attack results in widespread, uncontrolled lipid peroxidation, culminating in cell death.[2]

Ferrostatin-1 (Fer-1) is a potent and selective synthetic antioxidant that acts as a ferroptosis inhibitor.[3] Its mechanism relies on its function as a radical-trapping antioxidant (RTA).[[“]] By scavenging lipid radicals, Ferrostatin-1 halts the chain reaction of lipid peroxidation at the cell membrane, thereby preserving membrane integrity and preventing cell death, even when upstream antioxidant defenses like GPX4 are compromised.[[“]][2]

Signaling Pathway and Point of Intervention

The following diagram illustrates the ferroptosis pathway initiated by this compound and the specific point of inhibition by Ferrostatin-1.

FINO2_Fer1_Pathway cluster_membrane Cell Membrane PUFA PUFA (Polyunsaturated Fatty Acids) ROS Lipid ROS (L-O•) PUFA->ROS Oxidation L_perox Lipid Peroxidation (L-OOH) Death Ferroptotic Cell Death L_perox->Death This compound This compound GPX4 GPX4 (Active) This compound->GPX4 Indirectly Inactivates Iron Iron Oxidation (Fe²⁺ → Fe³⁺) This compound->Iron GPX4->L_perox Reduces/ Prevents Iron->ROS Promotes ROS->L_perox Chain Reaction Fer1 Ferrostatin-1 Fer1->ROS Traps Radical/ Inhibits

Caption: this compound induces ferroptosis by inactivating GPX4 and oxidizing iron, leading to lipid peroxidation. Ferrostatin-1 inhibits this process by trapping lipid radicals.

Comparative Efficacy of Ferrostatin-1 in Inhibiting this compound-Induced Cell Death

Experimental data confirms that Ferrostatin-1 is a highly effective inhibitor of this compound-induced cell death. In a study utilizing HT-1080 fibrosarcoma cells, a cell line known to be sensitive to ferroptosis, Ferrostatin-1 potently rescued cells from death triggered by 10 µM this compound.[2]

The inhibitory effect of Ferrostatin-1 was compared against other compounds, including antioxidants and an apoptosis inhibitor, to confirm the specificity of the ferroptotic pathway.

CompoundTarget/MechanismConcentration (µM)% Cell Viability (vs. This compound alone)
This compound (Control) Induces Ferroptosis10~5%
Ferrostatin-1 Radical-Trapping Antioxidant2~95%
Baicalein Antioxidant50~90%
Trolox Antioxidant (Vitamin E analog)100~80%
zVAD-FMK Pan-Caspase Inhibitor (Apoptosis)20~5%
Data is approximated from figures presented in Gaschler et al., Nature Chemical Biology, 2018.[2][4][5]

As shown in the table, Ferrostatin-1 demonstrated near-complete protection against this compound-induced lethality at a concentration of 2 µM.[2] In contrast, the pan-caspase inhibitor zVAD-FMK had no effect, confirming that the cell death mechanism is non-apoptotic.[2] Other antioxidants, Baicalein and Trolox, also suppressed this compound's effects, but typically at significantly higher concentrations.[2]

Experimental Design and Protocols

The following section details the methodologies used to generate the comparative data.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells 1. Seed HT-1080 cells in 96-well plates add_inhibitor 2. Add Ferrostatin-1 or other test compounds plate_cells->add_inhibitor add_this compound 3. Add this compound (10 µM) to induce ferroptosis add_inhibitor->add_this compound incubate 4. Incubate for 24 hours add_this compound->incubate viability_assay 5. Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay read_plate 6. Measure Luminescence viability_assay->read_plate analyze 7. Normalize data and calculate % viability read_plate->analyze

Caption: General workflow for assessing the inhibition of this compound-induced cell death.

Key Experimental Protocols

1. Cell Viability Assay This protocol is used to quantify the extent of cell death after treatment with this compound and potential inhibitors.

  • Cell Line: HT-1080 fibrosarcoma cells.

  • Seeding: Cells are seeded into 96-well plates at a density of ~2,500 cells per well and allowed to adhere overnight.

  • Treatment:

    • The next day, media is replaced with fresh media containing the desired concentration of the inhibitor (e.g., Ferrostatin-1, zVAD-FMK).

    • This compound is then added to a final concentration of 10 µM to all wells except the vehicle control.

    • Cells are incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Measurement:

    • After incubation, cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.

    • This assay quantifies ATP levels, which are indicative of metabolically active, viable cells.

  • Analysis: Luminescence is read on a plate reader. Data is normalized to the vehicle-only treated cells (defined as 100% viability).

2. Lipid Peroxidation Assay (TBARS Assay) This protocol measures malondialdehyde (MDA), a byproduct of lipid peroxidation, to confirm the mechanism of cell death.

  • Cell Culture and Treatment: Cells are cultured in larger format plates (e.g., 6-well plates) and treated with this compound (10 µM) with or without Ferrostatin-1 (2 µM) for 6 hours.

  • Sample Collection: Cells are washed, scraped, and lysed.

  • TBARS Reaction:

    • The cell lysate is mixed with a solution containing thiobarbituric acid (TBA).

    • The mixture is heated at 95°C for approximately 60 minutes. During this time, MDA in the sample reacts with TBA to form a pink-colored MDA-TBA adduct.

  • Measurement: The reaction mixture is cooled, and the absorbance of the colored product is measured spectrophotometrically at ~532 nm.

  • Analysis: The absorbance values are compared to a standard curve generated with known concentrations of MDA to quantify the amount of lipid peroxidation. Results showed that co-treatment with Ferrostatin-1 significantly suppressed the accumulation of TBARS induced by this compound.[2]

Conclusion

References

FINO2 vs. Other Ferroptosis Inducers: A Comparative Guide to Gene Expression Signatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by the novel ferroptosis inducer FINO2 against other established ferroptosis-inducing agents. The information presented herein is supported by experimental data to aid in the understanding of the distinct mechanisms of action and to inform the design of future research and drug development strategies.

Introduction to this compound and Other Ferroptosis Inducers

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic target in various diseases, including cancer. Several small molecules have been identified that can induce ferroptosis, each with a distinct mechanism of action.

  • This compound (Ferroptosis-Inducing Nitrogen Oxide 2) is a novel endoperoxide-containing 1,2-dioxolane that triggers ferroptosis through a unique dual mechanism. It indirectly inhibits glutathione peroxidase 4 (GPX4) and directly oxidizes iron, leading to the accumulation of lipid peroxides.[1][2]

  • Erastin is a classical ferroptosis inducer that inhibits the cystine/glutamate antiporter system Xc-, leading to depletion of intracellular glutathione (GSH), an essential cofactor for GPX4.

  • RSL3 (RAS-selective lethal 3) is another well-characterized ferroptosis inducer that directly binds to and inhibits GPX4, the key enzyme responsible for reducing lipid hydroperoxides.

The distinct mechanisms of these inducers suggest that they may elicit different downstream cellular responses, including unique gene expression signatures.

Comparative Analysis of Gene Expression

GeneThis compoundErastinRSL3Rationale for Differential Expression
CHAC1 Modest UpregulationStrong UpregulationMinimal ChangeErastin's inhibition of system Xc- leads to a strong endoplasmic reticulum (ER) stress response, a key driver of CHAC1 expression. This compound's mechanism, which bypasses direct system Xc- inhibition, results in a weaker ER stress response and consequently, a more modest induction of CHAC1.
PTGS2 (COX-2) Modest UpregulationModest UpregulationStrong UpregulationRSL3's direct and potent inhibition of GPX4 leads to a rapid and massive accumulation of lipid peroxides, which are potent signaling molecules that strongly induce PTGS2 expression. The indirect nature of GPX4 inhibition by this compound and the upstream action of erastin result in a less pronounced induction of PTGS2.
SLC7A11 No significant changeDownregulation (in some contexts)No significant changeAs a component of the system Xc- transporter, SLC7A11 expression can be feedback-regulated upon its inhibition by erastin. This compound and RSL3 do not directly target this transporter.

Experimental Protocols

The following are representative experimental protocols for analyzing gene expression changes induced by ferroptosis inducers.

Cell Culture and Treatment
  • Cell Line: HT-1080 fibrosarcoma cells are a commonly used cell line sensitive to ferroptosis inducers.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For gene expression analysis, cells are seeded at a density of 1 x 10^6 cells per 10-cm dish. After 24 hours, the medium is replaced with fresh medium containing the ferroptosis inducers at the following final concentrations:

    • This compound: 10 µM

    • Erastin: 5 µM

    • RSL3: 1 µM

    • A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for 6-12 hours prior to RNA extraction.

RNA Isolation and Quantitative PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from the treated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by agarose gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.

  • qPCR: qPCR is performed using a real-time PCR system with a SYBR Green-based master mix. Gene-specific primers for the target genes (e.g., CHAC1, PTGS2, SLC7A11) and a housekeeping gene (e.g., ACTB, GAPDH) are used. The relative gene expression is calculated using the ΔΔCt method.

RNA Sequencing (RNA-seq) (Illustrative Protocol)
  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: The reads are aligned to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.

    • Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Differential gene expression between the treatment groups and the control is determined using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of this compound, Erastin, and RSL3, as well as a general experimental workflow for comparative gene expression analysis.

FINO2_Pathway This compound This compound Iron Fe²⁺ Oxidation This compound->Iron GPX4_indirect Indirect GPX4 Inhibition This compound->GPX4_indirect Lipid_Peroxidation Lipid Peroxidation Iron->Lipid_Peroxidation GPX4_indirect->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathway of this compound-induced ferroptosis.

Other_Inducers_Pathway cluster_erastin Erastin Pathway cluster_rsl3 RSL3 Pathway Erastin Erastin SystemXc System Xc⁻ Inhibition Erastin->SystemXc GSH_depletion GSH Depletion SystemXc->GSH_depletion GPX4_inhibition_E GPX4 Inhibition GSH_depletion->GPX4_inhibition_E Lipid_Peroxidation Lipid Peroxidation GPX4_inhibition_E->Lipid_Peroxidation RSL3 RSL3 GPX4_inhibition_R Direct GPX4 Inhibition RSL3->GPX4_inhibition_R GPX4_inhibition_R->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Signaling pathways of Erastin and RSL3.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HT-1080) Treatment Treatment with This compound, Erastin, RSL3, Vehicle Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC Library_Prep RNA-seq Library Preparation QC->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatics Analysis (Alignment, Quantification, Differential Expression) Sequencing->Data_Analysis Comparison Comparative Gene Expression Analysis Data_Analysis->Comparison

Caption: Experimental workflow for comparative transcriptomics.

Conclusion

This compound induces ferroptosis through a mechanism that is distinct from classical inducers like erastin and RSL3. This mechanistic divergence is reflected in the unique gene expression signatures elicited by these compounds. Notably, the expression levels of key marker genes such as CHAC1 and PTGS2 can serve as indicators of the specific ferroptotic pathway being activated. A thorough understanding of these differential transcriptional responses is crucial for the development of targeted therapies that leverage the unique vulnerabilities of cancer cells to specific ferroptosis induction pathways. Further comprehensive transcriptomic and proteomic studies are warranted to fully elucidate the downstream consequences of this compound-induced ferroptosis and to identify novel biomarkers and therapeutic targets.

References

Validating FINO2's Iron-Oxidizing Capacity in Cell-Free Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iron-oxidizing capacity of the ferroptosis inducer FINO2 against other alternatives, supported by experimental data from cell-free assays.

This compound is a novel compound that induces ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other well-known ferroptosis inducers that primarily act by inhibiting the antioxidant enzyme GPX4 or depleting glutathione, this compound exhibits a dual mechanism of action: it indirectly inhibits GPX4 and directly oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[1] This direct iron-oxidizing capacity is a key differentiator and the focus of this validation guide.

Comparative Analysis of Iron-Oxidizing Capacity

To directly assess the iron-oxidizing potential of this compound in a controlled environment, a cell-free assay measuring the oxidation of ferrous iron was conducted. The results demonstrate that this compound significantly promotes the oxidation of Fe²⁺.

CompoundConcentrationFe²⁺ Oxidation (% of Control)Mechanism of Action
DMSO (Control)-100%Vehicle
This compound 500 µM ~150% Direct Iron Oxidation & Indirect GPX4 Inhibition [1]
Erastin-Not reported to directly oxidize ironInhibits system Xc⁻, leading to glutathione depletion and indirect GPX4 inhibition
RSL3-Not reported to directly oxidize ironDirectly inhibits GPX4
FIN56-Not reported to directly oxidize ironDepletes GPX4 protein

Note: The quantitative data for this compound is extrapolated from published graphical data in Gaschler et al., Nature Chemical Biology, 2018. Erastin, RSL3, and FIN56 are included for mechanistic comparison and are not expected to directly oxidize iron in this assay.

Experimental Protocols

The validation of this compound's iron-oxidizing capacity can be replicated using a colorimetric cell-free ferrous iron assay.

Objective:

To quantify the direct oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) by this compound in a cell-free system.

Materials:
  • This compound

  • Ferrous sulfate (FeSO₄) or Ammonium iron(II) sulfate hexahydrate

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Colorimetric Iron Assay Kit (e.g., based on Ferrozine or a similar chromogen that specifically chelates Fe²⁺)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen kit (e.g., ~560-590 nm for Ferrozine-based assays)

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh stock solution of ferrous iron (e.g., 10 mM FeSO₄) in deoxygenated water.

    • Prepare the reagents from the colorimetric iron assay kit according to the manufacturer's instructions. This will typically include a ferrous iron chelating agent (the chromogen) and a buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • PBS to the desired final volume.

      • Ferrous iron solution to a final concentration of 500 µM.

      • This compound to a final concentration of 500 µM. For the control, add an equivalent volume of DMSO.

  • Incubation:

    • Incubate the microplate at 37°C for a defined period (e.g., 30-60 minutes). This allows for the oxidation of Fe²⁺ by this compound.

  • Colorimetric Reaction:

    • Following incubation, add the iron assay kit's chromogen solution to each well. This will chelate the remaining Fe²⁺, resulting in a colored product.

  • Measurement:

    • Measure the absorbance of each well at the specified wavelength using a microplate reader. The intensity of the color is proportional to the concentration of Fe²⁺.

  • Data Analysis:

    • The amount of oxidized iron is determined by subtracting the amount of remaining ferrous iron in the this compound-treated wells from the amount in the control (DMSO-treated) wells. The results can be expressed as the percentage of Fe²⁺ oxidized relative to the control.

Visualizing the Experimental and Biological Context

To better understand the experimental workflow and the signaling pathway in which this compound acts, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Cell-Free Assay cluster_analysis Data Analysis This compound This compound Stock (in DMSO) Plate 96-Well Plate Setup (PBS, FeSO4, this compound/DMSO) This compound->Plate FeSO4 FeSO4 Stock (in H2O) FeSO4->Plate AssayKit Iron Assay Reagents ColorDev Add Chromogen (e.g., Ferrozine) AssayKit->ColorDev Incubation Incubation (37°C) Plate->Incubation Incubation->ColorDev Measurement Measure Absorbance ColorDev->Measurement Calculation Calculate Fe2+ Oxidation Measurement->Calculation

Caption: Experimental workflow for the cell-free iron oxidation assay.

ferroptosis_pathway cluster_this compound This compound Mechanism cluster_alternatives Alternative Inducers cluster_pathway Ferroptosis Signaling This compound This compound GPX4 GPX4 This compound->GPX4 indirectly inhibits Fe2 Fe2+ This compound->Fe2 oxidizes Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 RSL3->GPX4 inhibits GSH Glutathione (GSH) SystemXc->GSH depletes GSH->GPX4 required for activity LipidROS Lipid Peroxidation GPX4->LipidROS inhibits Ferroptosis Ferroptosis LipidROS->Ferroptosis Fe2->LipidROS promotes (Fenton reaction) Fe3 Fe3+ Fe2->Fe3

Caption: Simplified signaling pathway of ferroptosis induction.

References

Safety Operating Guide

Critical Safety Notice: Chemical "FINO2" Not Identified

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a chemical compound with the formula "FINO2" have not yielded a positive identification in established chemical databases. The information required to provide specific, actionable safety and handling protocols is therefore unavailable. Providing guidance for an incorrectly identified substance would be dangerously irresponsible.

Actionable Guidance: Before proceeding with any handling, it is imperative to positively identify the chemical you are working with. Check for a CAS (Chemical Abstracts Service) number on the container or accompanying documentation. This number is a unique identifier for a specific chemical substance and is essential for obtaining accurate safety data.

In the interest of providing a framework for your safety protocols, the following information is presented as a template for handling a hazardous chemical , which we will refer to as "Chemical X." This is not a substitute for a substance-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE) and Handling for Hazardous Chemicals (Example: "Chemical X")

This guide provides essential safety and logistical information for the handling and disposal of hazardous chemicals in a laboratory setting. The protocols outlined below are generalized and must be adapted to the specific hazards of the substance in use, as detailed in its Safety Data Sheet (SDS).

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling any hazardous chemical. The following table summarizes the minimum recommended PPE for "Chemical X," a hypothetical substance with corrosive and toxic properties.

Exposure Route Hazard Class Required PPE Specification / Standard
Dermal (Skin) Corrosive, Acutely ToxicChemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene (check manufacturer's compatibility chart)
Lab coat (flame-resistant if flammable)Fully buttoned, long sleeves
Closed-toe shoesLeather or chemical-resistant material
Ocular (Eyes) Corrosive, IrritantSafety goggles or face shieldANSI Z87.1 certified
Inhalation Acutely Toxic, Respiratory IrritantChemical fume hoodCertified and tested annually
Respirator (if fume hood is not available or for spill cleanup)NIOSH-approved with appropriate cartridge for vapors/fumes
Chemical Handling and Storage Protocol

Adherence to proper handling and storage procedures is critical to prevent exposure and accidents.

Experimental Workflow for Handling "Chemical X"

prep 1. Preparation ppe 2. Don PPE prep->ppe Verify SDS hood 3. Work in Fume Hood ppe->hood weigh 4. Weigh/Measure Chemical hood->weigh react 5. Perform Reaction weigh->react decon 6. Decontaminate Equipment react->decon After experiment waste 7. Dispose of Waste decon->waste doff 8. Doff PPE waste->doff wash 9. Wash Hands doff->wash

Caption: Workflow for safe handling of hazardous chemicals.

Step-by-Step Protocol:

  • Preparation : Before entering the lab, review the Safety Data Sheet (SDS) for "Chemical X." Ensure all necessary PPE and spill cleanup materials are available.

  • Don PPE : Put on all required PPE as specified in the table above. Check gloves for any signs of degradation or punctures.

  • Work in Fume Hood : All manipulations of "Chemical X" must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Weigh/Measure Chemical : Use appropriate, calibrated equipment for measurements. Handle containers carefully to avoid splashes or generating dust.

  • Perform Reaction : Conduct the experiment, keeping the fume hood sash at the lowest practical height.

  • Decontaminate Equipment : Thoroughly decontaminate all glassware and equipment that came into contact with "Chemical X" using an appropriate solvent or cleaning solution as specified in the SDS.

  • Dispose of Waste : Segregate and dispose of all chemical waste (solid and liquid) and contaminated materials in clearly labeled, sealed, and appropriate waste containers.

  • Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid self-contamination.

  • Wash Hands : Wash hands thoroughly with soap and water after removing PPE.

Spill and Emergency Plan

Immediate and correct response to a spill is crucial.

Spill Response Logic

spill Spill Occurs assess Assess Severity spill->assess small_spill Small Spill (Manageable by user) assess->small_spill Small large_spill Large Spill (Unmanageable) assess->large_spill Large alert Alert Others & Evacuate small_spill->alert neutralize Neutralize & Absorb small_spill->neutralize large_spill->alert contact_ehs Contact EHS / Emergency Services alert->contact_ehs cleanup Clean & Decontaminate Area neutralize->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Decision-making workflow for chemical spill response.

Emergency Situation Immediate Action Follow-up
Skin Contact Immediately flush affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek immediate medical attention. Provide the SDS to medical personnel.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.Seek immediate medical attention.
Inhalation Move the affected person to fresh air.If breathing is difficult, provide oxygen and seek immediate medical attention.
Small Spill (<100 mL) Alert personnel in the immediate area. Use a spill kit with appropriate neutralizer and absorbent.Clean the area and dispose of waste in a labeled container.
Large Spill (>100 mL) Alert everyone in the lab, activate the fire alarm if necessary, and evacuate the area.Contact the institution's Environmental Health & Safety (EHS) department and emergency services.
Disposal Plan

All waste generated from the use of "Chemical X" is considered hazardous.

  • Liquid Waste : Collect in a labeled, sealed, and compatible container. Do not mix with incompatible waste streams.

  • Solid Waste : Includes contaminated gloves, paper towels, and other disposable items. Collect in a separate, sealed, and clearly labeled solid waste container.

  • Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposal.

All waste must be disposed of through the institution's official hazardous waste management program. Never dispose of hazardous chemicals down the drain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.